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  • Product: Closantel Impurity F
  • CAS: 50274-07-2

Core Science & Biosynthesis

Foundational

what is the chemical structure of Closantel Impurity F

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Closantel Impurity F, a specified impurity in the anthelmintic agent Closantel, as listed in the Europe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Closantel Impurity F, a specified impurity in the anthelmintic agent Closantel, as listed in the European Pharmacopoeia. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the impurity's chemical structure, its analytical characterization, and a robust protocol for its identification and control. By synthesizing information from pharmacopeial monographs and established analytical principles, this document serves as a critical resource for ensuring the quality and safety of Closantel drug substances and products.

Introduction: The Imperative of Impurity Profiling

Closantel is a salicylanilide anthelmintic used extensively in veterinary medicine to treat and control parasitic infections, particularly liver fluke.[1] Like all active pharmaceutical ingredients (APIs), the purity of Closantel is a critical quality attribute directly linked to its safety and efficacy. Pharmaceutical impurities, even at trace levels, can potentially impact the drug's stability, confer toxicity, or alter its pharmacological profile. Therefore, rigorous identification, characterization, and quantification of impurities are mandated by regulatory bodies worldwide.

Closantel Impurity F is one such specified impurity, recognized by the European Pharmacopoeia (EP).[2] Understanding its chemical identity and having a reliable method for its detection are paramount for manufacturers and quality control laboratories. This guide provides the foundational chemical knowledge and a detailed analytical framework for managing this specific impurity.

Chemical Identity and Structure of Closantel Impurity F

The fundamental first step in controlling an impurity is establishing its definitive chemical structure and properties. This allows for the development of specific analytical methods and provides a basis for understanding its potential toxicological significance.

Core Structural Information

Closantel Impurity F is structurally related to the parent Closantel molecule. The key difference lies in the central phenyl ring's substituent: Impurity F possesses a 4-chlorobenzoyl group, whereas the active Closantel molecule features a (4-chlorophenyl)cyanomethyl group. This structural modification, the substitution of a cyanomethyl (-CH(CN)Ar) moiety with a benzoyl (-C(=O)Ar) moiety, significantly alters the molecule's polarity and chemical properties.

The definitive chemical structure and identifiers for Closantel Impurity F are summarized below.[3][4][5][6]

ParameterValueSource(s)
IUPAC Name N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide[5]
CAS Number 50274-07-2[3][6]
Molecular Formula C₂₁H₁₃Cl₂I₂NO₃[3][4]
Molecular Weight 652.05 g/mol [4][6]
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl[5]

Note: The table summarizes data from multiple consistent sources.

Origin and Formation Pathway of Impurity F

Information regarding the specific synthetic or degradative pathway leading to the formation of Closantel Impurity F is not extensively detailed in publicly available literature. However, based on its chemical structure in relation to Closantel, its origin can be hypothesized.

The structural difference—a ketone in Impurity F versus a substituted nitrile in Closantel—suggests that Impurity F is likely a synthesis-related impurity . It could arise if a different starting material or intermediate, one containing the pre-formed benzoyl structure, is present in the manufacturing process of the key aniline intermediate required for Closantel synthesis.[7][8] Alternatively, it could potentially be formed through an oxidative degradation pathway of the parent drug, although this is less commonly described. A definitive understanding of its formation is crucial for implementing effective control strategies during API manufacturing.

Analytical Characterization and Control Strategy

A robust analytical methodology is the cornerstone of impurity control. For Closantel Impurity F, High-Performance Liquid Chromatography (HPLC) is the method of choice, as specified by the European Pharmacopoeia for the analysis of Closantel-related substances.[2][9]

Spectroscopic Identification (Theoretical)
  • ¹H NMR Spectroscopy : The spectrum would be complex but interpretable. Key expected signals include a singlet for the methyl group (CH₃), multiple signals in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on the three distinct phenyl rings, and a broad singlet for the amide (N-H) proton. The absence of the characteristic methine proton (-CH(CN)-) signal seen in Closantel's spectrum would be a primary diagnostic indicator.[10][11][12]

  • ¹³C NMR Spectroscopy : The spectrum would show a large number of signals in the aromatic region (approx. 110-160 ppm). A key diagnostic signal would be the resonance for the ketone carbonyl carbon (C=O) of the benzoyl group, expected to appear significantly downfield (typically >190 ppm). This would be a clear differentiator from the nitrile carbon (C≡N) and methine carbon (-CH-) signals in the Closantel spectrum.[13]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 652.05, corresponding to its molecular weight. The isotopic pattern would be characteristic, showing the presence of two chlorine atoms. Fragmentation analysis (MS/MS) would help confirm the connectivity of the different ring systems.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the O-H (hydroxyl), N-H (amide), and C=O (amide and ketone) functional groups. The absence of a C≡N (nitrile) stretching band, which is present in Closantel, would be a key point of differentiation.[14]

Chromatographic Separation: A Pharmacopeial Approach

The following experimental protocol is based on the method for related substances outlined in the European Pharmacopoeia monograph for Closantel Sodium Dihydrate and is supplemented with best practices for method execution.[2][9] This method is designed to separate Closantel from its specified impurities, including Impurity F.

1. Chromatographic System:

  • Instrument: A gradient-capable HPLC system with a UV detector.

  • Column: Propylsilyl silica gel for chromatography (5 µm particle size).

  • Column Temperature: 40 °C.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µl.

2. Reagents and Solutions:

  • Methanol: HPLC grade.

  • Acetonitrile R1: HPLC grade.

  • Water for chromatography: High-purity, HPLC grade water.

  • Phosphoric acid: Analytical grade.

  • Potassium dihydrogen phosphate: Analytical grade.

  • Mobile Phase A: Dissolve 4.0 g of potassium dihydrogen phosphate in 1000 mL of water for chromatography. Adjust to pH 4.0 with phosphoric acid.

  • Mobile Phase B: A mixture of Mobile Phase A and Acetonitrile R1 in a 25:75 (v/v) ratio.

3. Sample and Standard Preparation:

  • Test Solution: Accurately weigh and dissolve 100.0 mg of the Closantel substance to be examined in methanol and dilute to 10.0 mL with the same solvent. (Concentration: 10 mg/mL).

  • Reference Solution (for System Suitability): Use Closantel for system suitability CRS, which contains a mixture of Closantel and its specified impurities (A, B, C, D, E, F, G, H, I, J). Dissolve 10 mg in 1.0 mL of methanol.[9]

  • Reference Solution (for Quantification Limit): Dilute 1.0 mL of the Test Solution to 100.0 mL with methanol. Dilute 5.0 mL of this solution to 25.0 mL with methanol. (This corresponds to a 0.2% level).

4. Chromatographic Procedure:

  • Gradient Program: The European Pharmacopoeia specifies a gradient, though the exact table is not fully detailed in all public documents. A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar impurities.

  • Analysis: Equilibrate the column with the initial mobile phase composition. Inject the prepared solutions and record the chromatograms.

5. System Suitability and Acceptance Criteria:

  • Purpose: System Suitability Tests (SSTs) are performed before any sample analysis to ensure the chromatographic system is performing adequately.[15][16]

  • Procedure: Inject the Reference Solution (for System Suitability).

  • Acceptance Criteria:

    • The chromatogram should show a clear separation of all specified impurities from each other and from the main Closantel peak.

    • Resolution: The resolution between critical peak pairs should be greater than 1.5.

    • Tailing Factor: The tailing factor for the principal Closantel peak should be less than 2.0.[17]

    • Precision/Repeatability: The relative standard deviation (RSD) of the peak area from at least five replicate injections of the principal peak should be not more than 2.0%.[18]

Logical Workflow for Identification & Control

The process of identifying and controlling Closantel Impurity F follows a logical, multi-step workflow. This process ensures that any detected impurity is correctly identified and that its level is maintained below the acceptable threshold defined by regulatory standards.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation & Decision prep_api Weigh API Sample dissolve Dissolve in Methanol prep_api->dissolve prep_std Prepare System Suitability & Reference Standards sst Perform System Suitability Test (SST) dissolve->sst check_sst Verify SST Acceptance Criteria (Resolution, Tailing, Precision) sst->check_sst inject Inject Test Sample acquire Acquire Chromatogram (240 nm) inject->acquire identify Identify Impurity F Peak (by Relative Retention Time) acquire->identify check_sst->inject SST Pass decision Pass / Fail Decision check_sst->decision SST Fail quantify Quantify Impurity Peak Area identify->quantify compare Compare vs. Specification Limit quantify->compare compare->decision

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Exploratory

Synthesis Pathway and Mechanistic Profiling of Closantel Impurity F: A Comprehensive Technical Guide

Executive Summary Closantel is a potent, broad-spectrum halogenated salicylanilide anthelmintic widely utilized in veterinary medicine to disrupt mitochondrial oxidative phosphorylation in parasites[1]. During the manufa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Closantel is a potent, broad-spectrum halogenated salicylanilide anthelmintic widely utilized in veterinary medicine to disrupt mitochondrial oxidative phosphorylation in parasites[1]. During the manufacturing and shelf-life of the Active Pharmaceutical Ingredient (API), various related substances can form, requiring rigorous analytical method validation (AMV) and quality control (QC). Closantel Impurity F (CAS: 50274-07-2) is a critical pharmacopeial impurity characterized by the substitution of the API’s cyanomethyl group with a benzoyl group[2].

This whitepaper provides an in-depth mechanistic analysis of how Impurity F arises as a degradation product during API synthesis, followed by a self-validating, de novo synthetic protocol for generating high-purity Impurity F reference standards for chromatographic profiling.

Mechanistic Origins of Impurity F in API Manufacturing

In the commercial synthesis of Closantel, the key intermediate is Closantel Amine (4-amino-2-chloro-5-methyl- α -(4-chlorophenyl)phenylacetonitrile)[3]. This diarylacetonitrile derivative contains a highly acidic benzylic proton flanked by two aryl rings and an electron-withdrawing cyano group.

If this intermediate is exposed to basic conditions and atmospheric oxygen (e.g., during the condensation of 4-chloro-2-nitrotoluene with p-chlorobenzyl cyanide or subsequent workup), it undergoes oxidative decyanation [4].

  • Deprotonation: The base abstracts the benzylic proton, forming a resonance-stabilized ketenimine carbanion.

  • Oxygenation: Molecular oxygen attacks the carbanion, yielding a hydroperoxide intermediate.

  • Elimination: The hydroperoxide collapses, expelling hydrogen cyanide (HCN) and water, directly yielding the benzophenone derivative (the "Ketone Amine").

When this oxidized amine is carried forward into the final PCl₃-mediated coupling with 3,5-diiodosalicylic acid, Closantel Impurity F is formed.

ImpurityFormation N1 Closantel Amine (Diarylacetonitrile) N2 Carbanion Intermediate (Deprotonated) N1->N2 Base (-H⁺) N3 Hydroperoxide Intermediate N2->N3 O₂ Attack N4 Ketone Amine (Decyanated) N3->N4 -HCN -H₂O N5 Closantel Impurity F (Benzoyl Analog) N4->N5 3,5-Diiodosalicylic Acid Coupling (PCl₃)

Fig 1: Mechanistic pathway of oxidative decyanation leading to Closantel Impurity F.

De Novo Synthesis Pathway for Reference Standards

Relying on the degradation of the API to isolate Impurity F is inefficient and yields complex mixtures. For analytical reference standards, a targeted de novo synthesis is required. The most logical approach is the Friedel-Crafts acylation of a protected aniline, ensuring strict regiocontrol.

Regiochemical Rationale

Starting with 5-chloro-2-methylaniline , direct Friedel-Crafts acylation with 4-chlorobenzoyl chloride is problematic due to competitive N-acylation. By first protecting the amine with an acetyl group, we achieve two goals:

  • Protection: Prevents N-acylation.

  • Directing Effects: The acetamido group (-NHAc) is a strong activating, ortho/para-directing group. Because the ortho positions are either sterically hindered or blocked, the incoming 4-chlorobenzoyl electrophile is directed exclusively to the para position (Position 4), yielding the exact carbon skeleton of Impurity F.

SynthesisWorkflow S1 Step 1: Amine Protection 5-Chloro-2-methylaniline + Ac₂O S2 Step 2: Friedel-Crafts Acylation 4-Chlorobenzoyl Chloride + AlCl₃ S1->S2 N-(5-chloro-2-methylphenyl) acetamide S3 Step 3: Deprotection HCl / EtOH Reflux S2->S3 N-(5-chloro-4-(4-chlorobenzoyl) -2-methylphenyl)acetamide S4 Step 4: Amide Coupling 3,5-Diiodosalicylic Acid + PCl₃ S3->S4 5-chloro-4-(4-chlorobenzoyl) -2-methylaniline S5 Purification Recrystallization (EtOH/H₂O) S4->S5 Crude Impurity F

Fig 2: Step-by-step de novo synthesis workflow for Closantel Impurity F reference standard.

Experimental Protocols

The following protocols represent a self-validating system; intermediate TLC and workup washes are designed to logically eliminate unreacted precursors.

Step 1: N-Acetylation
  • Dissolve 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) in 100 mL dichloromethane (DCM).

  • Add triethylamine (TEA) (14.8 mL, 106 mmol, 1.5 eq) and cool to 0°C.

  • Dropwise add acetic anhydride (8.0 mL, 84.7 mmol, 1.2 eq). Stir at room temperature for 2 hours.

  • Workup: Wash with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate to yield N-(5-chloro-2-methylphenyl)acetamide.

Step 2: Friedel-Crafts Acylation
  • Suspend anhydrous AlCl₃ (23.5 g, 176 mmol, 2.5 eq) in 150 mL 1,2-dichloroethane (DCE) under N₂ at 0°C.

  • Add 4-chlorobenzoyl chloride (13.6 g, 77.6 mmol, 1.1 eq) dropwise. Stir for 30 mins to form the acylium ion complex.

  • Slowly add the N-(5-chloro-2-methylphenyl)acetamide (from Step 1) dissolved in 50 mL DCE.

  • Reflux the mixture at 80°C for 6 hours.

  • Workup: Quench over crushed ice/HCl. Extract with DCM. The organic layer is washed with 5% NaOH to remove unreacted carboxylic acids, yielding N-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)acetamide.

Step 3: Deprotection
  • Dissolve the intermediate in 100 mL ethanol. Add 50 mL of 6M HCl.

  • Reflux at 90°C for 12 hours to hydrolyze the acetamide.

  • Workup: Cool, neutralize with 10% NaOH to pH 8, and extract with ethyl acetate. Concentrate to yield the free amine: 5-chloro-4-(4-chlorobenzoyl)-2-methylaniline.

Step 4: Amide Coupling (Impurity F Synthesis)
  • In a dry flask, combine the free amine (10.0 g, 35.7 mmol) and 3,5-diiodosalicylic acid (13.9 g, 35.7 mmol, 1.0 eq) in 120 mL anhydrous chlorobenzene.

  • Heat to 70°C and add phosphorus trichloride (PCl₃) (1.25 mL, 14.3 mmol, 0.4 eq) dropwise. Causality note: PCl₃ acts catalytically to form the acid chloride in situ, driving the amidation without the need for expensive coupling reagents.

  • Elevate temperature to 110°C for 4 hours.

  • Purification: Cool to precipitate the crude product. Recrystallize from hot ethanol/water (80:20) to yield highly pure Closantel Impurity F .

Analytical Characterization & Data Presentation

To ensure the trustworthiness of the synthesized standard, it must be differentiated from the Closantel API using orthogonal analytical techniques.

Table 1: Comparative Chemical Profiling
PropertyClosantel APIClosantel Impurity F
CAS Number 57808-65-850274-07-2
Molecular Formula C₂₂H₁₄Cl₂I₂N₂O₂C₂₁H₁₃Cl₂I₂NO₃
Molecular Weight 663.07 g/mol 652.05 g/mol
Key Functional Group Cyanomethyl (-CH(CN)-)Benzoyl (-C(=O)-)
Pharmacopeial Status Active IngredientEP/USP Impurity Standard
Table 2: Gradient HPLC Method for Resolution

Column: C18 (250 x 4.6 mm, 5 µm); Flow Rate: 1.0 mL/min; UV Detection: 240 nm.

Time (min) Mobile Phase A (0.1% TFA in H₂O) Mobile Phase B (Acetonitrile)
0.0 60% 40%
5.0 60% 40%
15.0 20% 80%
20.0 20% 80%

| 25.0 | 60% | 40% |

Table 3: Key ¹H-NMR Distinctions (Theoretical Shifts)
Proton EnvironmentClosantel API (δ ppm)Closantel Impurity F (δ ppm)
Benzylic Proton (-CH-CN) 5.8 - 6.1 (s, 1H)Absent
Amide Proton (-NH-CO-) 10.2 (s, 1H)10.5 (s, 1H) Deshielded by ketone
Phenolic Proton (-OH) 11.8 (br s, 1H)11.9 (br s, 1H)

References

  • Closantel EP Impurity F. Veeprho Pharmaceuticals. URL:[Link]

  • Zou, Y., et al. (2018). Improved Synthesis of Closantel Sodium. Chinese Journal of Pharmaceuticals, 49(08): 1091. URL:[Link]

  • Kula, K., et al. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI Molecules, 28(13): 5229. URL:[Link]

  • Lee, J., & Janda, K. D. (2001). Traceless solid-phase synthesis of 5-benzoylbenzimidazoles (Oxidative decyanation mechanism). Canadian Science Publishing, 79(11): 1556-1561. URL:[Link]

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Foundational

Advanced Identification and Characterization of Closantel Impurities: A Mechanistic and Analytical Guide

Executive Summary Closantel is a potent salicylanilide anthelmintic widely used in veterinary medicine. It exerts its parasiticidal effect by uncoupling mitochondrial oxidative phosphorylation, thereby inhibiting ATP syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Closantel is a potent salicylanilide anthelmintic widely used in veterinary medicine. It exerts its parasiticidal effect by uncoupling mitochondrial oxidative phosphorylation, thereby inhibiting ATP synthesis[1]. However, the complex molecular architecture of Closantel—featuring a central amide bond, multiple halogens (chlorine and iodine), and a highly lipophilic core—makes it susceptible to specific degradation pathways. As a Senior Application Scientist, I have designed this technical guide to move beyond standard operating procedures. Here, we will dissect the causality behind the analytical choices used to identify and characterize Closantel impurities, ensuring that every protocol acts as a self-validating system for pharmacopeial compliance.

Structural Landscape and Mechanistic Origins

To develop a robust impurity profiling method, one must first understand the structural vulnerabilities of the active pharmaceutical ingredient (API). Closantel impurities generally arise from two sources: synthetic byproducts (e.g., incomplete reactions or side reactions during manufacturing) and forced degradation (e.g., thermal, hydrolytic, or photolytic stress).

Table 1: Pharmacopeial and Degradation Impurities of Closantel
CompoundMolecular FormulaMolecular Weight ( g/mol )Structural NatureOrigin / Mechanism
Closantel (API) C₂₂H₁₄Cl₂I₂N₂O₂663.07SalicylanilideN/A
Impurity A C₇H₄I₂O₃389.922-hydroxy-3,5-diiodobenzoic acid derivativeAmide Hydrolysis[2]
Impurity B C₁₅H₁₂Cl₂N₂291.18Aniline fragmentAmide Hydrolysis[2]
Impurity G C₂₃H₁₈Cl₂I₂N₂O₃695.13Methyl acetimidate derivativeSynthetic Byproduct[3]
Impurity I C₂₂H₁₅Cl₂IN₂O₂537.19MonoiodoclosantelReductive Deiodination[2],[4]
Mechanistic Degradation Pathways

Under environmental or physiological stress, Closantel undergoes two primary degradation routes. Amide hydrolysis occurs under extreme pH conditions, cleaving the molecule into Impurity A and Impurity B[2]. Alternatively, under photolytic exposure or specific metabolic conditions, the molecule undergoes reductive deiodination , stripping an iodine atom from the salicylic ring to form Impurity I (Monoiodoclosantel)[4].

Degradation Closantel Closantel (API) C22H14Cl2I2N2O2 Reductive Reductive Deiodination (Photolytic/Metabolic) Closantel->Reductive Hydrolysis Amide Hydrolysis (Acid/Base Stress) Closantel->Hydrolysis ImpI Impurity I (Monoiodo) C22H15Cl2IN2O2 Reductive->ImpI ImpA Impurity A C7H4I2O3 Hydrolysis->ImpA ImpB Impurity B C15H12Cl2N2 Hydrolysis->ImpB

Caption: Closantel primary degradation pathways yielding Impurities A, B, and I.

Analytical Strategy: Causality in Method Design

To achieve baseline separation and accurate mass characterization of these impurities, we employ Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS/MS).

  • Why a Sub-2-Micron C18 Column? Closantel is highly lipophilic. A C18 stationary phase provides the necessary hydrophobic retention, while sub-2-micron particles ensure high theoretical plate counts to resolve closely eluting structural isomers (such as the 3-monoiodo vs. 5-monoiodo variants of Impurity I)[4].

  • Why Negative Electrospray Ionization (ESI-)? The salicylanilide core of Closantel possesses a highly acidic phenolic hydroxyl group, rendered even more acidic by the electron-withdrawing iodine atoms. In the ESI source, this group readily loses a proton, yielding a highly abundant [M-H]⁻ precursor ion at m/z 660.8449[5].

  • Why Q-TOF over Triple Quadrupole? While triple quadrupoles are excellent for targeted quantitation, Q-TOF provides high-resolution accurate mass (HRAM) data (<5 ppm error). This is physically required to assign empirical formulas to unknown degradants and differentiate isobaric interferences[5].

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. The following protocol is designed as a self-validating system, meaning the workflow will automatically fail and halt if fundamental chromatographic or mass accuracy conditions are not met.

Step 1: Forced Degradation Sample Preparation
  • Acid/Base Stress: Dissolve 10 mg of Closantel API in 5 mL of methanol. Add 5 mL of 1N HCl (for acid stress) or 1N NaOH (for base stress)[6].

  • Thermal Activation: Incubate the solutions in a thermostatically controlled water bath at 80°C for 2 hours to force amide bond cleavage[6].

  • Neutralization (Critical Step): Cool to room temperature and neutralize the solutions (add 1N NaOH to the acid sample; 1N HCl to the base sample) until pH 7.0 ± 0.1 is reached. Causality: Injecting highly acidic or basic samples will dissolve the silica backbone of the UHPLC column and cause severe peak distortion.

  • Dilution: Dilute to a final concentration of 100 µg/mL using the initial mobile phase.

Step 2: System Suitability Test (SST) - The Self-Validation Gate

Before analyzing the stressed samples, inject a mixed standard containing Closantel and Impurity I (Monoiodoclosantel).

  • Validation Criteria: The system must achieve a chromatographic resolution ( Rs​ ) ≥2.0 between Closantel and Impurity I. The mass accuracy for the Closantel [M-H]⁻ ion must be ≤5 ppm. If these conditions fail, the sequence aborts.

Step 3: UHPLC-Q-TOF MS/MS Analysis
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. (Causality: Maintains the phenolic group in a partially protonated state during chromatography to prevent peak tailing, while allowing rapid deprotonation in the ESI source).

    • Solvent B: Acetonitrile.

  • Gradient: 5% B for 2 min, ramp to 50% B over 10 min, ramp to 100% B over 3 min, hold for 2 min[5]. Flow rate: 0.25 mL/min.

  • MS Conditions: ESI negative mode. Capillary voltage: 2000 V. Nozzle voltage: 200 V[5].

Workflow Prep Sample Prep (Extraction & Neutralization) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI(-) Deprotonation LC->ESI MS Q-TOF MS/MS Accurate Mass ESI->MS Data Structural Elucidation MS->Data

Caption: LC-Q-TOF MS/MS analytical workflow for Closantel impurity profiling.

Quantitative Data and MS Characteristics

The accurate mass capability of the Q-TOF allows for the precise identification of the degradation products. Table 2 summarizes the expected high-resolution mass spectrometry data for Closantel and its primary impurities in negative ion mode.

Table 2: High-Resolution Mass Spectrometry Data (ESI-)
AnalyteEmpirical FormulaTheoretical Monoisotopic Mass [M-H]⁻Diagnostic Fragment Ions (MS/MS)
Closantel C₂₂H₁₄Cl₂I₂N₂O₂660.8449[5]Loss of iodine, cleavage of amide bond
Impurity A C₇H₄I₂O₃388.8177Loss of CO₂ (decarboxylation)
Impurity B C₁₅H₁₂Cl₂N₂289.0299Cleavage of cyanomethyl group
Impurity G C₂₃H₁₈Cl₂I₂N₂O₃692.8711Loss of methoxy group
Impurity I C₂₂H₁₅Cl₂IN₂O₂534.9482Loss of single iodine

Conclusion

The identification and characterization of Closantel impurities require a rigorous, mechanistically driven approach. By understanding that Closantel is highly susceptible to amide hydrolysis and reductive deiodination, analytical scientists can rationally design forced degradation studies. Furthermore, by leveraging the acidic nature of the salicylanilide core, ESI- LC-Q-TOF MS/MS provides a highly sensitive, self-validating framework for ensuring the purity, safety, and pharmacopeial compliance of this critical veterinary API.

References

  • Axios Research. "Closantel Impurity A - CAS - N/A". 2

  • Veeprho. "Closantel EP Impurity G". 3

  • ACS Publications. "Challenges in Implementing a Screening Method for Veterinary Drugs in Milk Using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry". 5

  • PMC. "Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indicating HPLC-DAD Method". 6

  • FAO. "CLOSANTEL IDENTITY - 41-3-closantel.pdf". 4

Sources

Exploratory

Deconstructing the Impurity Profile of Closantel: A Comprehensive Guide to Degradation Pathways and Analytical Methodologies

Introduction & Pharmacological Context Closantel is a potent halogenated salicylanilide widely utilized as a broad-spectrum anthelmintic. Mechanistically, it acts as a highly specific inhibitor of Onchocerca volvulus chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Closantel is a potent halogenated salicylanilide widely utilized as a broad-spectrum anthelmintic. Mechanistically, it acts as a highly specific inhibitor of Onchocerca volvulus chitinase (OvCHT1) and uncouples oxidative phosphorylation in parasitic mitochondria[1]. Given its complex chemical architecture—featuring a sterically hindered amide, a halogenated phenolic ring, and a reactive cyanomethyl moiety—Closantel is susceptible to multiple degradation pathways.

Understanding the impurity profile of Closantel is not merely a regulatory requirement but a fundamental necessity for ensuring drug safety, efficacy, and solid-state stability. This whitepaper provides an authoritative, in-depth analysis of Closantel's related substances, degradation mechanisms, and the validated analytical protocols required for their precise quantification.

Chemical Architecture and Degradation Pathways

Closantel (CAS 57808-65-8) possesses the molecular formula C22H14Cl2I2N2O2[2]. Its structural liabilities primarily reside in three regions:

  • The Amide Linkage: Susceptible to acid/base-catalyzed hydrolysis.

  • The Cyanomethyl Group (-CH(CN)-): Prone to oxidative cleavage and hydrolytic conversion to a carboxylic acid.

  • The Diiodinated Phenol Ring: Vulnerable to photolytic and oxidative deiodination.

Solid-State Stability and Excipient Compatibility

In the solid state, Closantel's stability is heavily influenced by its microenvironment. Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) studies have demonstrated that Closantel exhibits thermal instability when formulated with certain excipients, such as magnesium stearate[3]. The proposed mechanism of solid-state degradation often involves an intramolecular oxygen-to-nitrogen rearrangement or direct hydrolytic cleavage facilitated by trace moisture and basic excipients, leading to the formation of specific pharmacopeial impurities[3].

Comprehensive Impurity Profiling

The European Pharmacopoeia (EP) and other regulatory bodies recognize several key impurities for Closantel (Impurities A through J)[4]. The table below synthesizes the critical quantitative and structural data for the most significant degradation products.

Table 1: Key Closantel Impurities and Degradation Products
ImpurityChemical Name / Structural ModificationCAS NumberOrigin / Degradation Pathway
Closantel API N-[5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide57808-65-8Parent Active Pharmaceutical Ingredient[2]
EP Impurity B (2RS)-(4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)ethanenitrile61437-85-2Hydrolytic cleavage of the amide bond[2]
EP Impurity C 2-(2-Chloro-4-(2-hydroxy-3,5-diiodobenzamido)-5-methylphenyl)-2-(4-chlorophenyl)acetic acid2512219-95-1Hydrolysis of the nitrile group to a carboxylic acid[5]
EP Impurity F N-[5-Chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodo-benzamide50274-07-2Oxidative cleavage of the cyanomethyl active methylene to a ketone[1]
EP Impurity I N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxy-5-iodobenzamide2512196-10-8Deiodination of the phenolic ring (loss of one iodine atom)[6]

Workflow Visualization: Degradation Kinetics

The following diagram maps the causality between environmental stressors and the resultant chemical degradation pathways of Closantel.

G Closantel Closantel API (C22H14Cl2I2N2O2) AcidBase Hydrolytic Stress (Acid/Base/Moisture) Closantel->AcidBase Thermal Thermal Stress & Excipient Interaction Closantel->Thermal Oxidation Oxidative & Photolytic Stress Closantel->Oxidation ImpB Impurity B (Amide Cleavage) AcidBase->ImpB Amide Bond Cleavage ImpC Impurity C (Nitrile Hydrolysis) AcidBase->ImpC Nitrile to Carboxylic Acid Thermal->ImpB Mg Stearate Catalysis ImpF Impurity F (Active Methylene Oxidation) Oxidation->ImpF Benzoyl Formation ImpI Impurity I (Deiodination) Oxidation->ImpI Loss of Iodine

Fig 1: Mechanistic mapping of Closantel degradation pathways under various environmental stressors.

Analytical Methodology: Self-Validating RP-HPLC & LC-MS/MS Protocols

To accurately profile these impurities, a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol is designed as a self-validating system, incorporating internal standards and system suitability testing (SST) to ensure data integrity at every step.

Scientific Rationale for Method Parameters

Closantel contains highly polar, ionizable groups (a phenolic hydroxyl and an amide). If analyzed at a neutral pH, these groups partially ionize, leading to secondary interactions with residual silanols on the C18 stationary phase, which manifests as severe peak tailing. Causality: By adjusting the aqueous mobile phase to pH 3.0 using dilute phosphoric acid, the acidic protons remain fully protonated. This forces the molecule into a neutral, hydrophobic state, ensuring sharp peak symmetry, high theoretical plate counts (>10,000), and reproducible retention times[7],[8].

Step-by-Step RP-HPLC Protocol

Step 1: Mobile Phase Preparation

  • Aqueous Phase: Prepare a solution of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (or 0.1% trifluoroacetic acid for LC-MS compatibility)[8].

  • Organic Phase: HPLC-grade Acetonitrile[7].

  • Isocratic Elution: Mix the aqueous phase and acetonitrile in an optimized ratio (e.g., 20:80 v/v). Degas thoroughly via an ultrasonic bath for 5 minutes and filter through a 0.22 µm membrane[8].

Step 2: Self-Validating Sample Preparation

  • Internal Standard Spiking: To account for matrix effects and extraction losses, spike the sample with Closantel-13C6 (a stable isotope-labeled internal standard, CAS 1325559-20-3)[2].

  • Extraction (for formulated products): Extract the sample using an Acetonitrile:Water (80:20 v/v) mixture. For complex matrices (e.g., veterinary suspensions or tissues), utilize Solid-Phase Extraction (SPE) with Oasis MAX cartridges, eluting with a 5:95 (v/v) formic acid-acetonitrile solution[9].

Step 3: Chromatographic Separation (SST Integration)

  • Column: Phenomenex ODS C-18 or Waters C-18 (250 x 4.6 mm, 5 µm particle size)[7],[8].

  • Flow Rate: 1.2 to 1.5 mL/min[7],[8].

  • Detection: UV detection at 333 nm (optimal for the salicylanilide chromophore)[7].

  • System Suitability Test (SST): Prior to sample analysis, inject a "Closantel for system suitability CRS" standard (containing known ratios of Impurities A-J)[4],[5].

  • Validation Criteria: The method is self-validated if the theoretical plates are >10,000, the tailing factor is ≤ 1.5, and the resolution ( Rs​ ) between Closantel and Impurity B is ≥ 2.0[7].

Step 4: LC-MS/MS Confirmation For trace-level impurity identification (e.g., confirming the loss of iodine in Impurity I or the mass shift in Impurity F), transfer the method to an LC-MS/MS system using Electrospray Ionization (ESI) in negative ion mode. The deprotonated molecule [M−H]− at m/z 661 (for the parent) and corresponding MRM transitions provide unambiguous structural confirmation[9].

Conclusion

The impurity profiling of Closantel demands a rigorous understanding of its chemical vulnerabilities. By mapping the degradation kinetics—from hydrolytic amide cleavage to oxidative deiodination—and employing tightly controlled, pH-adjusted RP-HPLC methodologies, analytical scientists can ensure the absolute integrity of the API. The integration of stable isotopes like Closantel-13C6 and comprehensive system suitability standards transforms routine testing into a highly reliable, self-validating analytical workflow.

References

  • Closantel Impurities and Related Compound. Veeprho. Available at: [Link]

  • Closantel-impurities. Pharmaffiliates. Available at: [Link]

  • closantel suppliers USA. US Biological Life Sciences. Available at: [Link]

  • Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. ResearchGate. Available at: [Link]

  • method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Academia.edu. Available at: [Link]

  • Evaluation of Compatibility of Tablet Excipients with Albendazole and Closantel Using DSC and HPLC. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Abamectin and Closantel in Veterinary Formulation by Validated HPLC Method. ResearchGate. Available at: [Link]

Sources

Foundational

Mechanistic Origins and Control of Closantel Impurity F in API Manufacturing: A Comprehensive Technical Guide

Executive Summary Closantel is a potent, broad-spectrum halogenated salicylanilide anthelmintic widely utilized in veterinary medicine. During its active pharmaceutical ingredient (API) manufacturing lifecycle, the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Closantel is a potent, broad-spectrum halogenated salicylanilide anthelmintic widely utilized in veterinary medicine. During its active pharmaceutical ingredient (API) manufacturing lifecycle, the molecule is susceptible to specific chemical transformations that yield closely related pharmacopeial impurities. Among these, Closantel Impurity F is a critical quality attribute (CQA) strictly monitored under European Pharmacopoeia (Ph. Eur.) monographs[1]. This whitepaper elucidates the structural identity, mechanistic origins, analytical resolution, and process mitigation strategies for Impurity F, providing drug development professionals with a self-validating framework for impurity control.

Structural Elucidation & Physicochemical Profile

Closantel Impurity F (CAS: 50274-07-2) is chemically designated as N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide[2].

Structurally, Impurity F differs from the parent Closantel API by a single, critical functional group substitution: the central cyanomethyl linkage (-CH(CN)-) present in Closantel is replaced by a carbonyl group (-C(=O)-) in Impurity F. This transformation from a diarylacetonitrile to a diaryl ketone significantly alters the molecule's dipole moment, hydrogen-bonding capacity, and chromatographic behavior[2].

Table 1: Chromatographic and Physicochemical Properties of Closantel and Select Impurities

CompoundPharmacopeial DesignationMolecular FormulaMolecular WeightRRT (Ph. Eur.)Acceptance Limit
Impurity A Cleavage ProductC7H4I2O3389.92 g/mol ~0.07≤ 0.2%
Impurity E 3-chloro IsomerC22H14Cl3IN2O2571.63 g/mol ~0.82≤ 0.2%
Impurity F Oxidative DefectC21H13Cl2I2NO3652.05 g/mol ~0.89≤ 0.3%
Impurity G Specified Impurity-695.13 g/mol ~0.93≤ 0.5%
Closantel Target APIC22H14Cl2I2N2O2663.07 g/mol 1.00 (~16 min)N/A

(Data synthesized from Ph. Eur. 6.0 guidelines and reference standards[1][2])

Mechanistic Origins of Impurity F

The generation of Impurity F is driven by the oxidative decyanation of the diarylacetonitrile moiety. This chemical defect typically originates during the primary synthesis stages but can also manifest as an API degradation product.

The Base-Catalyzed Autoxidation Pathway

The industrial synthesis of Closantel begins with the base-catalyzed condensation of p-chloro-2-nitrotoluene and p-chlorobenzyl cyanide in methanol, utilizing sodium bicarbonate (NaHCO₃) and sodium sulfide (Na₂S)[3].

The benzylic proton of the resulting intermediate is highly acidic due to the electron-withdrawing cyano group and flanking aromatic rings. Under the basic conditions of Stage 1, deprotonation readily occurs to form a carbanion. If the reactor is not strictly inerted (nitrogen blanketing), molecular oxygen attacks this carbanion, forming a hydroperoxide intermediate. This unstable hydroperoxide rapidly collapses into a diaryl ketone, expelling the cyanide ion. During the subsequent amidation stage (Stage 2) with 3,5-diiodosalicylic acid and PCl₃, this oxidized amine is locked into the final API structure as Impurity F[3].

ImpurityF_Pathway SM Starting Materials (p-Chloro-2-nitrotoluene + p-Chlorobenzyl cyanide) Condensation Base-Catalyzed Condensation (Methanol, NaHCO3, Na2S) SM->Condensation Amine Closantel Amine Intermediate (Diarylacetonitrile Core) Condensation->Amine O2_Exposure O2 Exposure / Autoxidation (Deprotonation & Oxygenation) Amine->O2_Exposure Process Deviation Salicylic Amidation Stage (3,5-Diiodosalicylic Acid + PCl3) Amine->Salicylic Standard Pathway Ketone_Amine Oxidized Amine (Diaryl Ketone Core) O2_Exposure->Ketone_Amine Loss of -CN Ketone_Amine->Salicylic Side Reaction Closantel Closantel API (Target Product) Salicylic->Closantel Impurity_F Closantel Impurity F (Oxidative Defect) Salicylic->Impurity_F Degradation Oxidative Degradation (Storage / Excipient Stress) Closantel->Degradation Degradation->Impurity_F Decyanation

Fig 1: Mechanistic pathways of Closantel Impurity F formation during API synthesis and storage.

Analytical Methodology & Chromatographic Causality

Baseline resolution of Impurity F from the parent API is notoriously difficult. Standard C18 columns often fail due to the extreme lipophilicity and heavy halogenation (two chlorines, two iodines) of the molecules, leading to excessive retention and peak tailing.

Ph. Eur. HPLC Protocol Causality[1]:

  • Stationary Phase: Propylsilyl silica gel (C3, 5 µm). Causality: The shorter C3 alkyl chain reduces hydrophobic retention, allowing these massive molecules to elute within ~16 minutes. Furthermore, the C3 phase offers unique steric selectivity, distinguishing the planar benzoyl group of Impurity F from the tetrahedral cyanomethyl group of Closantel.

  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 4.0) and Acetonitrile (25:75 V/V). Causality: Closantel contains a phenolic hydroxyl group. Buffering to pH 4.0 ensures the phenol remains fully protonated (unionized), preventing peak broadening and retention time shifts that occur near the molecule's pKa.

  • Detection: UV Spectrophotometry at 240 nm.

Experimental Protocol: Mechanistic Validation

To definitively prove that Impurity F is the result of oxidative decyanation, analytical scientists must execute a self-validating forced degradation workflow. This protocol uses internal controls to differentiate oxidative decyanation from simple base-catalyzed amide hydrolysis.

Step-by-Step Forced Degradation Workflow
  • Sample Preparation: Prepare three 50 mL volumetric flasks.

    • Flask A (Control): Dissolve 50 mg of Closantel API in 50 mL Methanol.

    • Flask B (Alkaline Control): Dissolve 50 mg of Closantel in 45 mL Methanol. Add 5 mL of 0.1 M NaOH.

    • Flask C (Oxidative Stress): Dissolve 50 mg of Closantel in 40 mL Methanol. Add 5 mL of 0.1 M NaOH and 5 mL of 3% H₂O₂.

  • Stress Incubation: Seal all flasks and incubate at 40°C for 24 hours protected from light.

  • Quenching: To arrest the degradation and protect the silica-based HPLC column, neutralize Flasks B and C by adding an equivalent molar amount of 0.1 M HCl.

  • Analysis: Inject 10 µL of each solution into the HPLC utilizing the Ph. Eur. C3 method outlined in Section 4.

  • Self-Validation Logic:

    • If the peak at RRT 0.89 (Impurity F) emerges only in Flask C, the mechanism is strictly confirmed as oxidative decyanation.

    • If Impurity A (3,5-diiodosalicylic acid) emerges in Flasks B and C, it confirms parallel base-catalyzed amide hydrolysis.

    • Mass Balance: The sum of all peak areas in Flask C must remain within 95-105% of Flask A to verify no volatile degradants escaped detection.

Workflow Start API Preparation (1 mg/mL in MeOH) Control Flask A: Control (MeOH Only) Start->Control Base Flask B: Alkaline (+ 0.1M NaOH) Start->Base Ox Flask C: Oxidative (+ NaOH + 3% H2O2) Start->Ox Incubate Incubation (40°C, 24h, Dark) Control->Incubate Base->Incubate Ox->Incubate Quench Quenching (Neutralize with 0.1M HCl) Incubate->Quench Analysis HPLC Analysis (Propylsilyl C3 Column) Quench->Analysis

Fig 2: Self-validating forced degradation workflow for Impurity F mechanistic verification.

Process Engineering & Mitigation Strategies

To maintain Impurity F below the Ph. Eur. limit of 0.3%[1], process engineers must implement strict controls during Stage 1 synthesis:

  • Rigorous Inertion: Sub-surface sparging of the methanol solvent with high-purity nitrogen prior to the addition of NaHCO₃ and Na₂S is mandatory to displace dissolved oxygen.

  • Closed-Loop Processing: The transfer of the Closantel Amine intermediate to the Stage 2 amidation reactor must occur under a continuous nitrogen blanket to prevent autoxidation of the isolated wet cake[3].

  • Formulation Protection: For final drug products, avoiding highly alkaline excipients and utilizing oxygen-impermeable packaging will prevent the secondary degradation pathway.

References
  • CymitQuimica. "Closantel EP Impurity F | CymitQuimica: TLC | 50274-07-2". cymitquimica.com.
  • European Pharmacopoeia (EP). "Closantel sodium dihydrate for veterinary use - Print Preview". uspbpep.com.
  • Ministry of Environment, Forest and Climate Change, Government of India. "Manufacturing Process Description - Closantel". environmentclearance.nic.in.

Sources

Exploratory

Comprehensive Technical Whitepaper on N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide (Closantel)

Executive Summary As a Senior Application Scientist navigating the landscape of antiparasitic and antimicrobial pharmacology, I approach N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide —univ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the landscape of antiparasitic and antimicrobial pharmacology, I approach N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide —universally known as closantel —as a highly versatile molecular probe. Originally developed as a halogenated salicylanilide anthelmintic for veterinary use, closantel has demonstrated profound efficacy against hematophagous nematodes and trematodes, most notably Fasciola hepatica and Haemonchus contortus[1][2]. However, recent high-throughput screening initiatives have unveiled its potential as a synergistic agent against multidrug-resistant (MDR) Gram-negative bacteria[3][4]. This whitepaper dissects the mechanistic pathways, pharmacokinetic profile, and validated experimental workflows essential for leveraging closantel in modern drug development.

Molecular Mechanisms of Action (MoA)

Closantel’s efficacy is driven by a dual-pathway mechanism, making it highly effective against parasites while presenting unique opportunities for antibacterial repurposing.

Primary Pathway: Mitochondrial Uncoupling

The fundamental mechanism of closantel involves the disruption of energy metabolism. Closantel acts as a lipophilic proton ionophore. By shuttling protons across the inner mitochondrial membrane, it dissipates the electrochemical gradient (proton motive force) required for ATP synthase activity[1][5]. This uncoupling of oxidative phosphorylation suppresses the activity of succinate dehydrogenase and fumarate reductase, leading to rapid ATP depletion, paralysis, and starvation of the parasite[2][6].

Secondary Pathway: Chitinase Inhibition

Beyond energy metabolism, closantel is a highly specific inhibitor of chitinase (OvCHT1) in Onchocerca volvulus (the causative agent of river blindness)[2][6]. Chitinase is critical for the degradation of chitin during larval molting. By inhibiting this enzyme (IC50 = 1.6 μM), closantel effectively arrests the transition from the L3 to the L4 larval stage, inducing developmental failure[7].

MoA cluster_0 Primary Pathway: Energy Metabolism cluster_1 Secondary Pathway: Development Closantel Closantel (Salicylanilide) Mito Mitochondrial Membrane Closantel->Mito Chitinase OvCHT1 Chitinase Inhibition Closantel->Chitinase Uncouple Uncoupling of Oxidative Phosphorylation Mito->Uncouple ATP Depletion of ATP Uncouple->ATP Death1 Parasite Paralysis & Starvation ATP->Death1 Molting Arrested L3 to L4 Larval Molting Chitinase->Molting Death2 Developmental Failure Molting->Death2

Figure 1: Dual mechanism of action of closantel via oxidative uncoupling and chitinase inhibition.

Pharmacokinetics & Biodistribution

A critical factor in closantel's clinical success is its unique pharmacokinetic profile. The molecule exhibits extreme plasma protein binding (>99% to albumin), which restricts its volume of distribution but creates a massive, slow-release systemic depot[5][6]. This results in an exceptionally long elimination half-life, providing sustained therapeutic concentrations against blood-feeding parasites[8][9].

Closantel undergoes minimal hepatic metabolism. Approximately 80% to 90% of the administered dose is excreted unchanged in the feces via biliary clearance, with less than 0.5% eliminated in the urine[1][5][10].

Table 1: Pharmacokinetic Profile of Closantel in Ruminants

ParameterSheep (Oral / IM)Cattle (Subcutaneous / IM)Physiological Causality
Tmax 8 – 24 hours10 – 48 hoursSlow absorption due to high lipophilicity and formulation viscosity[1][6].
Protein Binding >99%>99%High affinity for plasma albumin restricts tissue permeation[5][6].
Half-life (t1/2) 22.7 – 26.7 days~3 to 4 weeksAlbumin binding prevents rapid renal/biliary clearance[1][5][9].
Excretion Route >80% Fecal (Unchanged)>80% Fecal (Unchanged)Resistance to enzymatic degradation; cleared via bile[5][9][10].

(Note: Human exposure to closantel is strictly contraindicated. Accidental ingestion causes severe neurotoxicity, specifically myelin spongiosis and outer retinal degeneration, leading to irreversible optic atrophy[5][11].)

Emerging Frontiers: Antibacterial Synergy

Because of its high molecular weight and hydrophobicity (logP ~7.2), closantel cannot independently penetrate the outer membrane of Gram-negative bacteria[3]. However, recent studies have demonstrated that when combined with membrane-disrupting agents like polymyxin B or colistin, closantel gains access to the bacterial inner membrane[3][4]. Once inside, it exerts its uncoupling effect, leading to rapid bacterial cell death. This synergy is highly effective against MDR Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli[3][4].

Table 2: In Vitro Synergistic Antibacterial Activity

Target PathogenCombination TherapyFractional Inhibitory Concentration (FIC) IndexResult
Acinetobacter baumannii (MDR)Polymyxin B + Closantel< 0.5Strong Synergy[3]
Escherichia coli (mcr-1)Colistin + Closantel0.2812Synergy[4]
Pseudomonas aeruginosaColistin + R-Closantel0.0087 – 0.5004Strong Synergy[4]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step is grounded in physiological causality.

Protocol A: In Vitro Static Time-Kill Assay (Antibacterial Synergy)

Purpose: To quantify the synergistic bactericidal activity of closantel and polymyxin B against MDR Gram-negative isolates.

Causality Check: We utilize log-phase cultures to ensure bacteria are actively dividing and metabolizing, which maximizes the expression of cell envelope targets and vulnerability to oxidative uncoupling[3].

  • Reagent Preparation:

    • Dissolve closantel in 100% DMSO to create a concentrated stock, then dilute in Milli-Q water to a 10% (v/v) DMSO solution. Rationale: Closantel's logP of 7.2 necessitates DMSO for initial solubilization[3].

    • Dissolve Polymyxin B in Milli-Q water and sterilize via a 0.20-μm cellulose acetate syringe filter[3].

  • Inoculum Preparation: Subculture clinical isolates (e.g., A. baumannii) onto nutrient agar and incubate overnight at 35°C. Inoculate into Cation-Adjusted Mueller-Hinton Broth (CAMHB) and grow to log-phase (~5 × 10⁵ CFU/mL)[3].

  • Drug Exposure: Aliquot 20 mL of the log-phase culture into sterile 50-mL polypropylene tubes. Add drugs to achieve final concentrations (e.g., Polymyxin B at 2 mg/L; Closantel at 16 mg/L). Ensure final DMSO concentration does not exceed 2.5% (v/v) to prevent solvent toxicity[3].

  • Incubation: Incubate tubes in a shaking water bath at 37°C and 150 rpm. Rationale: Continuous agitation ensures uniform aeration and prevents biofilm formation[3].

  • Sampling & Quantification: Aseptically remove 0.5 mL samples at 0, 0.5, 1, 2, 4, 6, and 24 hours. Serially dilute in 0.9% sterile saline, plate 50 μL onto nutrient agar, and incubate for 18 hours at 37°C to determine viable CFU counts[3][4].

Protocol B: In Vitro Anthelmintic Motility & Tegumental Assay

Purpose: To assess the direct parasiticidal efficacy of closantel on liver flukes.

Causality Check: Standard culture media will starve hematophagous flukes, leading to false-positive mortality. Supplementing with sheep red blood cells mimics the host biliary/hepatic environment[12].

  • Parasite Recovery: Aseptically extract live adult flukes (e.g., Dicrocoelium dendriticum or Fasciola hepatica) from the bile ducts of naturally infected sheep livers. Wash thoroughly in sterile PBS (pH 7.4)[12].

  • Media Preparation: Prepare RPMI 1640 medium supplemented with 50 IU/mL penicillin, 50 IU/mL streptomycin, 50% (v/v) Fetal Bovine Serum (FBS), and 2% sheep red blood cells[12].

  • Treatment Application: Transfer individual flukes into 24-well plates containing 1 mL of the supplemented media. Add closantel to achieve target concentrations (e.g., 50, 100, 150, 200 μg/mL). Include a negative control well (media + vehicle only)[12].

  • Incubation & Observation: Incubate plates at 37°C in a 5% CO₂ atmosphere. Using a stereomicroscope, assess motility at 12, 18, and 24 hours. Score flukes as active, sluggish, or dead (complete loss of motor activity)[12].

  • Ultrastructural Validation (SEM): Fix treated and control flukes in 0.2 M sodium cacodylate buffer (pH 7.4) with glutaraldehyde. Process for Scanning Electron Microscopy (SEM) to validate MoA by observing tegumental swelling, blebbing, and loss of sensory papillae characteristic of closantel-induced apoptosis[12].

References

  • Title: Closantel (WHO Food Additives Series 27) | Source: inchem.org | URL: 1

  • Title: Commentary: Closantel – A lesser-known evil | Source: nih.gov | URL: 5

  • Title: Closantel Sodium Dihydrate BP | Source: schwitzbiotech.in | URL: 6

  • Title: CLOSANTEL - Inxight Drugs | Source: ncats.io | URL: 2

  • Title: Closantel; a veterinary drug with potential severe morbidity in humans | Source: nih.gov | URL: 11

  • Title: Pharmacokinetics of Anthelmintics in Animals | Source: merckvetmanual.com | URL: 8

  • Title: 41-5-closantel.pdf | Source: fao.org | URL: 10

  • Title: Closantel inj - European Commission | Source: europa.eu | URL: 9

  • Title: Pharmacokinetics of a novel closantel/ivermectin injection in cattle | Source: nih.gov | URL: 13

  • Title: Anthelmintic closantel enhances bacterial killing of polymyxin B against multidrug-resistant Acinetobacter baumannii | Source: nih.gov | URL: 3

  • Title: In Vitro Assessment of Anthelmintic Activities of AgO Nanoparticle against Liver Fluke Dicrocoelium dendriticum | Source: nih.gov | URL: 12

  • Title: Synergistic antibacterial effects of closantel and its enantiomers in combination with colistin against multidrug resistant gram-negative bacteria | Source: frontiersin.org | URL: 4

  • Title: Closantel | Parasite Inhibitor | Source: medchemexpress.com | URL: 7

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution RP-HPLC Quantification of Closantel Impurity F in Bulk Drug Samples

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Matrix: Closantel Active Pharmaceutical Ingredient (API) Bulk Samples Target Analyte: Closantel Impurity F (CAS: 50274-07-2) Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Matrix: Closantel Active Pharmaceutical Ingredient (API) Bulk Samples Target Analyte: Closantel Impurity F (CAS: 50274-07-2)

Chemical Context & Mechanistic Insights

Closantel is a potent, halogenated salicylanilide anthelmintic widely utilized in veterinary medicine to control nematode and trematode infections[1]. However, the synthesis and prolonged storage of Closantel can lead to the formation of specific degradation products and synthetic byproducts that must be strictly controlled under ICH Q3A guidelines.

Closantel Impurity F is chemically defined as N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide[1][2].

Mechanistic Causality of Formation: The parent Closantel molecule features a cyanomethyl moiety: N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-...[2]. Under oxidative stress or specific hydrolytic conditions during synthesis, this cyanomethyl group undergoes cleavage and oxidation to form a ketone (the 4-chlorobenzoyl group), resulting in Impurity F.

Understanding this structural difference is critical for analytical separation. The substitution of the bulky, highly lipophilic cyanomethyl group with a more polar, hydrogen-bond-accepting carbonyl group slightly reduces the overall hydrophobicity of the molecule. Consequently, in a reverse-phase chromatographic system, Impurity F exhibits a weaker interaction with the stationary phase and elutes before the parent API, with a Relative Retention Time (RRT) of approximately 0.89[2].

Analytical Strategy: The "Why" Behind the Method

To achieve baseline separation between Closantel and Impurity F, the chromatographic conditions must be engineered to exploit their subtle polarity differences while mitigating the physicochemical challenges of salicylanilides.

  • Stationary Phase Selection (C18): Closantel and its impurities are highly hydrophobic, high-molecular-weight compounds (MW > 650 g/mol )[1][3]. A high-efficiency Octadecylsilane (C18) column (250 mm × 4.6 mm, 5 µm) provides the necessary theoretical plates (>10,000) to resolve closely eluting structurally related compounds[4].

  • Mobile Phase Causality (pH 3.0): The diiodosalicylamide moiety contains a phenolic hydroxyl group with an acidic pKa (typically ~4.5–5.5, lowered by the electron-withdrawing iodine atoms). If the mobile phase pH is near this pKa, the analyte exists in a state of partial ionization, causing severe peak tailing and retention time drift. By buffering the mobile phase to pH 3.0 using 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA), ionization is completely suppressed[5][6]. The molecules remain in their neutral, hydrophobic state, ensuring sharp, symmetrical peaks.

  • Detection Wavelength (240 nm): Both compounds share the highly conjugated diiodosalicylamide chromophore. The π→π∗ transitions of this substituted aromatic system yield a strong, stable absorption maximum near 240 nm, which is the standard wavelength specified in the European Pharmacopoeia (EP) monograph for Closantel impurities[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) and standard bracketing to ensure that any deviation in column chemistry or mobile phase composition triggers an immediate failure flag, preventing the reporting of erroneous data.

Reagents & Materials
  • Standards: Closantel API Reference Standard, Closantel Impurity F Reference Standard (>95% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Methanol (MeOH), Milli-Q Water.

  • Buffer: 0.1% v/v Phosphoric acid ( H3​PO4​ ) in Milli-Q water, adjusted to pH 3.0.

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification / SetpointRationale
Column C18, 250 mm × 4.6 mm, 5 µmMaximizes hydrophobic interaction and plate count.
Mobile Phase A 0.1% H3​PO4​ in Water (pH 3.0)Suppresses phenolic ionization to prevent tailing.
Mobile Phase B Acetonitrile (100%)Strong eluent for highly lipophilic analytes.
Elution Mode Isocratic (40% A : 60% B)Ensures consistent baseline and reproducible RRT.
Flow Rate 1.5 mL/minBalances analysis time (~20 min run) with resolution[2].
Column Temp 30°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 240 nmOptimal absorption for the diiodosalicylamide chromophore[2].
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Methodology

Step 1: Diluent Preparation Mix Methanol and Mobile Phase A in a 50:50 (v/v) ratio. Causality: Methanol ensures the complete dissolution of the highly hydrophobic bulk powder, while the acidic buffer prevents pre-column ionization and solvent-mismatch peak distortion.

Step 2: Standard Preparation (Self-Validation Baseline)

  • System Suitability Solution: Weigh accurately 10 mg of Closantel API and spike with 0.05 mg of Impurity F into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Impurity F Standard Solution (0.5% Specification Limit): Prepare a 5 µg/mL solution of Impurity F in diluent.

Step 3: Bulk Sample Preparation Weigh accurately 10 mg of the Closantel bulk drug sample into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes to ensure complete extraction, and make up to volume (Final concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 4: Execution & Self-Validation Loop

  • Inject Blank (Diluent) to confirm no baseline interference.

  • Inject System Suitability Solution (SST) in triplicate.

    • Validation Gate: The resolution ( Rs​ ) between Impurity F (RRT ~0.89) and Closantel (RT ~16.0 min) MUST be ≥1.5 . Tailing factor for both peaks MUST be ≤1.5 . If these criteria fail, abort the run and investigate column degradation or mobile phase pH shifts.

  • Inject Impurity F Standard Solution (triplicate). Calculate the relative standard deviation (RSD) of the peak areas. Validation Gate: RSD ≤2.0% .

  • Inject Bulk Sample preparations.

  • Inject a Bracketing Standard at the end of the sequence. Validation Gate: Recovery must be 98.0% - 102.0% of the initial standard injection.

Method Validation Data Summary

The following tables summarize the quantitative validation data for the quantification of Impurity F, demonstrating compliance with ICH Q2(R1) guidelines.

Table 2: System Suitability & Systemic Parameters

ParameterImpurity FClosantel APIAcceptance Criteria
Retention Time (min) ~14.2~16.0N/A
Relative Retention Time (RRT) 0.891.00~0.89[2]
Resolution ( Rs​ ) -2.1 ≥1.5
Theoretical Plates ( N ) > 12,000> 10,800 >5,000 [4]
Tailing Factor ( Tf​ ) 1.151.27 ≤1.5

Table 3: Quantitative Validation Summary (Impurity F)

Validation ParameterResult / RangeCausality / Significance
Linearity Range 0.5 µg/mL to 15.0 µg/mLCovers 10% to 300% of the 0.5% specification limit.
Correlation Coefficient ( r2 ) 0.9994Demonstrates strict proportional detector response.
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLEnsures trace degradation can be detected before failure.
Accuracy (Recovery) 99.2% – 101.5%Validates that the sample matrix does not suppress the signal.
Method Precision (RSD) 1.2% (n=6)Confirms the repeatability of the extraction and injection.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical protocol. The system is designed to halt if suitability metrics are not met, ensuring absolute data integrity.

G A Closantel API Bulk Sample BB BB A->BB B Sample Extraction & Dilution (Methanol:Acidic Buffer) C RP-HPLC Separation (C18, Isocratic Elution) D UV Detection (240 nm) C->D E System Suitability Check (Rs > 1.5, Tailing < 1.5) D->E E->B Validation Failed (Re-prep/Investigate) F Quantification of Impurity F (External Standard Method) E->F Validation Passed BB->C

Figure 1: Self-validating RP-HPLC analytical workflow for Closantel Impurity F quantification.

References

  • Source: uspbpep.
  • Source: pharmaffiliates.
  • Source: americanchemicalsuppliers.
  • Source: academia.
  • Source: researchgate.
  • Source: scribd.

Sources

Application

Application Note: Mechanistic Separation and Quantitation of Closantel Impurity F via HPLC-DAD

Introduction & Scientific Rationale Closantel is a potent halogenated salicylanilide anthelmintic widely utilized in veterinary medicine to control nematode and trematode infections[1]. During the synthesis and shelf-lif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Closantel is a potent halogenated salicylanilide anthelmintic widely utilized in veterinary medicine to control nematode and trematode infections[1]. During the synthesis and shelf-life of the Active Pharmaceutical Ingredient (API), various related substances can emerge. Among these, Closantel Impurity F (N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide) is a critical degradant and synthetic byproduct that must be rigorously monitored to ensure drug efficacy and safety[2].

This guide details a comprehensive, self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol designed to separate Closantel from Impurity F.

Causality of Chromatographic Separation

The structural divergence between Closantel and Impurity F dictates their chromatographic behavior. Closantel features a [(4-chlorophenyl)cyanomethyl] moiety. In Impurity F, this is replaced by a (4-chlorobenzoyl) group—effectively substituting a cyanomethyl linkage with a ketone carbonyl.

  • Dipole and Hydrogen Bonding: The ketone oxygen in Impurity F serves as a strong hydrogen-bond acceptor. In an acidic mobile phase (pH 4.0), this carbonyl group interacts more favorably with the aqueous component of the mobile phase than the sterically hindered, linearly polarized cyano group of the API.

  • Hydrophobicity: The loss of the cyanomethyl aliphatic carbon slightly reduces the overall hydrophobic surface area.

Consequently, Impurity F exhibits a lower affinity for the non-polar alkyl stationary phase and elutes prior to the API, yielding a predictable Relative Retention Time (RRT) of approximately 0.89[2].

Analytical Workflow Visualization

HPLC_Workflow Sample Sample Prep (Closantel + Imp F) Column Stationary Phase (RP-HPLC Column) Sample->Column Inject 10 µL MobilePhase Mobile Phase (pH 4.0 Buffer/MeCN) MobilePhase->Column 1.5 mL/min Separation Partitioning (Isocratic Elution) Column->Separation Affinity Diff Detection DAD Detection (240 nm) Separation->Detection Elution Output Data Analysis (RRT 0.89) Detection->Output Integration

Fig 1. Mechanistic workflow for the HPLC-DAD separation of Closantel and Impurity F.

Materials and Reagents

  • Standards: Closantel API Reference Standard, Closantel Impurity F Reference Standard.

  • Reagents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), Potassium dihydrogen phosphate ( KH2​PO4​ ), Phosphoric acid ( H3​PO4​ ), Ultrapure Water (18.2 MΩ·cm).

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The method incorporates built-in checks to confirm resolving power and system stability before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 4.0 g of KH2​PO4​ in 1000 mL of ultrapure water. Adjust the pH to 4.0 ± 0.05 using dilute H3​PO4​ .

    • Mechanistic Rationale: Buffering at pH 4.0 suppresses the ionization of the phenolic hydroxyl groups on the salicylanilide core (pKa ~ 6.5), ensuring the molecules remain in their neutral, hydrophobic state for predictable reverse-phase retention.

  • Isocratic Blend (Mobile Phase B): Mix Mobile Phase A and Acetonitrile in a 25:75 (v/v) ratio. Degas via sonication for 10 minutes.

Step 2: Sample & Standard Preparation
  • Diluent: 100% Methanol.

  • System Suitability Solution: Dissolve 10 mg of Closantel API (spiked with 0.5% Impurity F) in 10.0 mL of diluent.

  • Test Solution: Dissolve 100 mg of the Closantel sample in 10.0 mL of diluent. Prepare immediately before use and protect from light to prevent photodegradation[3].

Step 3: Chromatographic Execution
  • Column Equilibration: Purge the system with Mobile Phase B at 1.5 mL/min until the baseline noise is < 0.05 mAU. Self-Validation Check: A stable baseline confirms the column matrix is fully saturated with the organic modifier.

  • System Suitability Testing (SST): Inject 10 µL of the System Suitability Solution. Verify that the resolution ( Rs​ ) between Impurity F and Closantel is > 1.5.

  • Sample Analysis: Inject 10 µL of the Test Solution. Bracket the unknown samples with the standard solution every 10 injections to ensure retention time drift remains < 2.0%.

Quantitative Data Presentation

Table 1: Optimized Chromatographic Parameters

ParameterValueMechanistic Rationale
Column Propylsilyl silica (C3) or C18, 250 × 4.6 mm, 5 µmProvides necessary theoretical plates for resolving structurally similar halogenated aromatics.
Flow Rate 1.5 mL/minBalances optimal linear velocity with the mass transfer kinetics of bulky analytes.
Temperature 40 °CReduces mobile phase viscosity, lowering backpressure and minimizing peak tailing.
Detection DAD at 240 nmClosantel and Impurity F exhibit maximum UV absorbance due to extended diiodosalicylanilide conjugation.
Elution Mode Isocratic (25% Buffer / 75% MeCN)Ensures consistent background absorbance and reproducible hydrophobic partitioning.

Table 2: System Suitability and Acceptance Criteria (Self-Validation)

MetricTarget ValueValidation Purpose
Resolution ( Rs​ ) > 1.5 (Imp F vs. Closantel)Proves the system's resolving power is adequate to prevent peak integration overlap.
Relative Retention Time ~0.89 for Impurity FConfirms the correct partitioning mechanism based on the ketone vs. cyano polarity difference.
Peak Tailing ( Tf​ ) ≤ 1.5 for ClosantelEnsures minimal secondary interactions with residual silanols on the stationary phase.
Precision (RSD) ≤ 2.0% (n=5 injections)Validates autosampler precision and detector stability prior to sample quantification.

References

  • Title: Residue Evaluation of Certain Veterinary Drugs (Closantel) Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Closantel sodium dihydrate for veterinary use (European Pharmacopoeia 6.0) Source: European Pharmacopoeia / USPBPEP URL: [Link]

  • Title: Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indicating HPLC-DAD Method Source: Molecules (MDPI) URL: [Link]

Method

Advanced Chromatographic Conditions for Closantel Impurity Profiling: A Mechanistic and Pharmacopeial Guide

Introduction to Closantel and Analytical Challenges Closantel is a potent, broad-spectrum halogenated salicylanilide anthelmintic widely used in veterinary medicine[1]. Because it is synthesized as a racemic mixture[1] a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Closantel and Analytical Challenges

Closantel is a potent, broad-spectrum halogenated salicylanilide anthelmintic widely used in veterinary medicine[1]. Because it is synthesized as a racemic mixture[1] and is subjected to rigorous environmental and physiological conditions, the Active Pharmaceutical Ingredient (API) is prone to specific degradation pathways, including alkaline hydrolysis and photolytic breakdown[2].

Developing a robust impurity profile for Closantel Sodium Dihydrate is a critical regulatory requirement. The European Pharmacopoeia (EP) mandates the monitoring of up to ten specified impurities (A through J)[3]. The analytical challenge lies in the structural similarity of these impurities to the parent compound. Closantel is highly lipophilic and contains both a phenolic hydroxyl group and an amide linkage. This guide details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline separation of these closely eluting related substances[3][4].

Mechanistic Grounding of the Chromatographic Strategy

Expert analytical development requires understanding the causality behind every method parameter:

  • Stationary Phase Selection (C18): A highly end-capped C18 column is required to handle the extreme lipophilicity of Closantel. End-capping minimizes secondary interactions between the analyte's polar functional groups and residual surface silanols, which would otherwise cause severe peak tailing[4].

  • Acidic Mobile Phase Environment: Closantel's phenolic and carboxylic groups can partially ionize at a neutral pH. By utilizing an acidic modifier (such as phosphoric acid or trifluoroacetic acid), the pH is driven well below the pKa of these functional groups[5][6]. This ensures the molecules remain fully protonated and neutral, stabilizing their partition coefficients and yielding sharp, symmetrical peaks.

  • Wavelength Selection (240 nm): The salicylanilide chromophore exhibits a strong absorption maximum at 240 nm[3]. This specific wavelength provides the necessary signal-to-noise ratio to detect trace impurities at the 0.05% threshold required by pharmacopeial standards.

  • Correction Factors: Impurities A and B possess different molar absorptivities compared to the parent Closantel molecule at 240 nm. Applying specific correction factors (1.5 and 1.3, respectively) is a critical mathematical adjustment to prevent the underestimation of their mass fractions[3].

Experimental Workflow

The following diagram illustrates the logical progression of the impurity profiling workflow, emphasizing the self-validating nature of the System Suitability Test (SST).

Workflow Start Closantel API Impurity Profiling SamplePrep Sample & Standard Prep (Test, Ref A, System Suitability) Start->SamplePrep HPLC RP-HPLC Separation (C18, Acidic Mobile Phase, 240 nm) SamplePrep->HPLC SysSuit System Suitability (Resolution: Imp G & Closantel > 1.5) HPLC->SysSuit Analysis Peak Integration & RRT Calculation (Impurities A-J) SysSuit->Analysis Pass Fail OOS Investigation SysSuit->Fail Fail Decision Meets EP Limits? (Correction Factors Applied) Analysis->Decision Pass Batch Approved Decision->Pass Yes Decision->Fail No

Workflow for Closantel API impurity profiling, highlighting critical system suitability checkpoints.

Chromatographic Conditions and Data Presentation

The parameters below synthesize standard pharmacopeial requirements[3] with optimized stability-indicating conditions[4][6].

Table 1: Optimized HPLC Parameters
ParameterSpecification / ConditionRationale
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Zorbax or Newcrom R1)Provides sufficient theoretical plates to separate 10 structurally similar impurities[4][5].
Mobile Phase Acetonitrile : Water : Phosphoric Acid (Adjusted to pH 2.5)Acidic pH suppresses ionization; Acetonitrile provides high elution strength[5][6].
Flow Rate 1.5 mL/minOptimizes linear velocity for closely eluting pairs within a ~30 min run time[3].
Detection UV Spectrophotometer at 240 nmMaximizes sensitivity for the salicylanilide chromophore[3].
Injection Volume 10 µLPrevents column overloading, preserving critical resolution[3].
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Table 2: Relative Retention Times (RRT) and Correction Factors

Note: Closantel elutes at approximately 16.0 minutes under these conditions[3].

AnalyteRelative Retention Time (RRT)Correction Factor
Impurity A~0.071.5
Impurity B~0.481.3
Impurity C~0.621.0
Impurity D~0.651.0
Impurity E~0.821.0
Impurity F~0.891.0
Impurity G~0.931.0
Closantel (API) 1.00 N/A
Impurity H~1.131.0
Impurity I~1.161.0
Impurity J~1.551.0

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . If the internal controls (System Suitability) fail, the protocol dictates an immediate halt, preventing the generation of invalid data.

Step 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase: Dissolve 0.05% (v/v) HPLC-grade phosphoric acid in ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane[5].

  • Organic Phase: Use HPLC-grade Acetonitrile.

  • Diluent: Use 100% Methanol. Causality: Closantel sodium is highly soluble in methanol, ensuring complete extraction of the API and all impurities without inducing solvent-based degradation[3].

Step 2: Solution Preparation (Protect from light)

Closantel is photolabile; all solutions must be prepared in amber volumetric flasks immediately before use.

  • Test Solution: Accurately weigh 100.0 mg of the Closantel API to be examined. Dissolve in Methanol and dilute to 10.0 mL (Concentration: 10 mg/mL)[3].

  • Reference Solution (a) (System Suitability): Dissolve 10 mg of Closantel for system suitability CRS (a certified reference standard containing impurities A through J) in Methanol and dilute to 1.0 mL[3].

  • Reference Solution (b) (Quantification): Dilute 5.0 mL of the Test Solution to 100.0 mL with Methanol. Further dilute 5.0 mL of this solution to 25.0 mL with Methanol (Concentration: 0.1 mg/mL, representing 1.0% of the test concentration)[3].

Step 3: System Suitability Testing (The Self-Validating Checkpoint)
  • Equilibrate the column with the mobile phase until a stable baseline is achieved at 240 nm.

  • Inject 10 µL of Reference Solution (a) .

  • Acceptance Criteria: Evaluate the chromatogram. You must achieve baseline separation between the peaks corresponding to Impurity G (RRT ~0.93) and Closantel (RRT 1.00)[3].

  • Causality of Validation: Impurity G is the critical eluting pair. If baseline resolution is not achieved, the column efficiency is degraded, or the mobile phase pH has drifted. Do not proceed with sample analysis until resolution is restored.

Step 4: Sample Analysis and Data Evaluation
  • Inject 10 µL of the Test Solution and Reference Solution (b) .

  • Record the chromatograms for a run time of at least 1.6 times the retention time of Closantel (approx. 26-30 minutes to capture Impurity J at RRT 1.55)[3].

  • Calculation: Multiply the integrated peak areas of Impurity A and Impurity B by their respective correction factors (1.5 and 1.3)[3].

  • Compare the corrected areas of the impurities in the Test Solution against the area of the principal peak in Reference Solution (b) to ensure compliance with predefined pharmacopeial limits (e.g., Impurity G must not be more than 2.5 times the area of the reference peak)[3].

References

  • Analytical Separation of Closantel Enantiomers by HPLC. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indicating HPLC-DAD Method. MDPI - Molecules. URL:[Link]

  • Separation of Closantel on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link]

  • Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Chemical Science International Journal. URL:[Link]

  • Closantel Sodium Dihydrate for Veterinary Use - European Pharmacopoeia (EP) Monograph Guidelines. European Directorate for the Quality of Medicines & HealthCare (EDQM). URL: [Link]

Sources

Technical Notes & Optimization

Optimization

Closantel Enantiomer Chiral Separation: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the chiral separation of Closantel. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation of Closantel. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with this compound.

Closantel is a halogenated salicylanilide derivative marketed as a racemate. While traditionally known for its antiparasitic properties, recent studies have uncovered its ultratrace synergistic antibacterial effects when combined with agents like colistin. Because its enantiomers exhibit divergent toxicological and pharmacological profiles, achieving baseline chiral separation is not just an analytical requirement—it is a biological necessity.

Quantitative Data: Method Comparison

Selecting the correct Chiral Stationary Phase (CSP) and detection mode dictates the success of your separation. Below is a comparative synthesis of validated methodologies for Closantel enantiomers.

ParameterChiralpak AD-3Poroshell 120 CF6LC-MS/MS Method
Stationary Phase Amylose tris-carbamateCyclofructan 6MS-compatible Chiral Phase
Mobile Phase Hexane:IPA:TFA (55:45:0.1)Hexane:IPA:TFA (97:3:0.1)Acetonitrile:Water:Formic Acid
Modifier Function Silanol masking / Peak symmetrySilanol masking / Peak symmetryOn-column chiral recognition
Post-column Additive NoneNoneAmmonia (pH reversal)
Resolution ( Rs​ ) ~3.79 (Highest Resolution)~2.48 (Baseline Separated)Baseline Separated
Detection Mode UV (231 nm)UV (231 nm)Negative ESI-MS/MS
Best Application Routine pharmacological QA/QCNon-polar solvent workflowsUltratrace biological matrices

Standardized Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system . Do not proceed to sample analysis until the System Suitability Test (SST) criteria are met.

Protocol A: Normal-Phase HPLC (NP-HPLC) for Routine Analysis

This method utilizes UV detection and is ideal for standard pharmaceutical formulation testing[1].

  • Sample Preparation: Dissolve racemic closantel in a hexane/isopropanol mixture matching your starting mobile phase. Filter through a 0.22 μm PTFE syringe filter.

  • System Setup: Configure an HPLC system with a UV detector set to 231 nm.

  • Column Installation: Install a Chiralpak AD-3 (4.6 mm i.d.) or Poroshell 120 CF6 column. Maintain the column compartment at a stable 20–25 °C.

  • Mobile Phase Compounding:

    • For AD-3: Mix n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) at 55:45:0.1 (v/v/v).

    • For CF6: Mix at 97:3:0.1 (v/v/v).

  • Equilibration & Validation (SST): Flush the column at 0.5–1.0 mL/min for 30 column volumes. Self-Validation Step: Inject a 10 μL racemic standard. You must observe a resolution ( Rs​ ) > 2.0 and an asymmetry factor between 0.9 and 1.2 before proceeding with unknown samples.

  • Execution: Run your biological or pharmaceutical samples, ensuring the pressure remains stable.

Protocol B: LC-MS/MS with Postcolumn Ammonia Infusion

This advanced method is required for ultratrace detection (e.g., 0.5 μg/mL in bacterial cells) where UV detection lacks sensitivity[2].

  • Sample Extraction: Extract closantel from the biological matrix using standard protein precipitation, followed by centrifugation and filtration.

  • Chromatographic Separation: Utilize an MS-compatible chiral column. Pump an acetonitrile-water-formic acid mobile phase to achieve on-column enantiomeric separation.

  • Postcolumn Modification Setup: Install a zero-dead-volume T-piece directly between the analytical column outlet and the Electrospray Ionization (ESI) source.

  • Ammonia Infusion: Connect a high-precision syringe pump to the T-piece. Infuse a dilute ammonia solution.

  • System Validation (SST): Monitor the pH of the waste line exiting the ESI source. Adjust the ammonia flow rate until the eluent shifts from acidic to alkaline. Self-Validation Step: Inject a blank spiked with a known trace concentration. Verify that the Signal-to-Noise (S/N) ratio is 10 for the Lower Limit of Quantitation (LLOQ).

  • Detection: Operate the tandem mass spectrometer in negative ESI mode.

Visualizations of Analytical Workflows

NPHPLC A Sample Preparation (Racemic Closantel) B Chiral Stationary Phase Selection A->B C1 Chiralpak AD-3 (Amylose tris-carbamate) B->C1 High Resolution C2 Poroshell 120 CF6 (Cyclofructan 6) B->C2 Low Polarity D1 Mobile Phase Optimization Hexane:IPA (55:45) C1->D1 D2 Mobile Phase Optimization Hexane:IPA (97:3) C2->D2 E Acidic Modifier Addition (0.1% TFA) D1->E D2->E F UV Detection (231 nm) Resolution Assessment E->F Prevents tailing

Fig 1. Decision tree for Normal-Phase HPLC chiral separation of Closantel.

LCMS A HPLC Pump (Acidic Mobile Phase) B Chiral Column (Enantiomer Separation) A->B C Post-column T-piece Connector B->C Acidic eluent E ESI Source (Alkaline pH Shift) C->E pH Reversal D Syringe Pump (Ammonia Infusion) D->C NH3 modifier F Tandem Mass Spec (Ultratrace Detection) E->F

Fig 2. LC-MS/MS system integrating postcolumn ammonia infusion for signal enhancement.

Troubleshooting Guides & FAQs

Q: Why am I experiencing severe peak tailing and poor resolution of Closantel enantiomers on my Chiralpak AD-3 column when using Formic Acid? A: This is a classic surface-chemistry issue. Formic acid (FA) and acetic acid (AcOH) are insufficiently strong to mask the residual free silanols on the silica surface of the Chiral Stationary Phase (CSP). This leads to secondary, non-enantioselective interactions between the basic sites of the chiral selector and the analyte. By switching to 0.1% Trifluoroacetic Acid (TFA) , you effectively adjust the CSP surface charge, minimize silanol interference, and prevent unwanted analyte ionization. Studies show this simple modifier swap improves the resolution ( Rs​ ) from ~2.80 to 3.79 and completely restores peak symmetry[3].

Q: I am transitioning from NP-HPLC to LC-MS/MS for ultratrace detection of Closantel in bacterial cells. How do I maintain chiral resolution while achieving high MS sensitivity? A: You are encountering the fundamental conflict between chromatography and mass spectrometry. Closantel requires an acidic environment (e.g., formic acid) for sharp chiral resolution on the column. However, as a weakly acidic compound, it ionizes optimally in negative ESI mode under alkaline conditions. An acidic mobile phase will suppress its ionization, destroying your limit of detection. The Solution: Implement a postcolumn ammonia infusion[2]. By introducing a T-piece after the column and infusing an ammonia solution, you reverse the eluent pH just before it enters the mass spectrometer. This preserves your pristine on-column chiral separation while forcing the deprotonation of Closantel, boosting ionization efficiency for ultratrace detection[2].

Q: Which Chiral Stationary Phase (CSP) should I choose for my specific Closantel workflow? A: Your choice depends entirely on your mobile phase constraints and matrix tolerance:

  • Chiralpak AD-3 (Amylose tris-carbamate): Choose this for the absolute highest resolution ( Rs​ ≈ 3.79). However, be aware that it requires a highly polar normal-phase mixture (45% Isopropanol) to achieve this[1].

  • Poroshell 120 CF6 (Cyclofructan 6): Choose this if your sample matrix or workflow requires a highly non-polar environment. It achieves baseline separation ( Rs​ ≈ 2.48) using an extremely low polarity mobile phase consisting of only 3% Isopropanol[3].

References

  • Title: LC–MS/MS with Postcolumn Ammonia Infusion Determines Ultratrace Enantiomers of Closantel in Bacteria Source: LCGC International / chromatographyonline.com URL: [Link]

  • Title: Analytical Separation of Closantel Enantiomers by HPLC (PMC) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical Separation of Closantel Enantiomers by HPLC (ResearchGate) Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparative Guide: Detection and Quantification Methods for Closantel Impurities

Closantel is a potent, broad-spectrum salicylanilide anthelmintic agent heavily utilized in veterinary medicine to control trematodes, nematodes, and arthropods. Due to its complex synthetic pathway and susceptibility to...

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Author: BenchChem Technical Support Team. Date: April 2026

Closantel is a potent, broad-spectrum salicylanilide anthelmintic agent heavily utilized in veterinary medicine to control trematodes, nematodes, and arthropods. Due to its complex synthetic pathway and susceptibility to degradation, rigorous impurity profiling is mandated by regulatory bodies. The European Pharmacopoeia (EP) specifies ten distinct impurities (Impurity A through J)[1], which encompass synthetic precursors, positional isomers, and degradation products (e.g., Impurity A: 2-Hydroxy-3,5-diiodobenzoic acid; Impurity B: (2RS)-(4-Amino-2-chloro-5-methylphenyl)...)[2].

As a Senior Application Scientist, selecting the correct analytical method requires understanding the physicochemical properties of Closantel—specifically its highly lipophilic nature, its acidic phenolic hydroxyl group (pKa ~4.5), and its strong protein-binding affinity (>99%)[3]. This guide objectively compares the performance of different detection methods and provides field-proven, self-validating protocols for impurity analysis.

Quantitative Performance Comparison

The selection of a detection method is dictated by the sample matrix and the target concentration of the impurities. Below is a synthesized comparison of the primary analytical modalities used in the field.

Analytical MethodTarget AnalytesLOD / LOQLinear RangePrimary Application & Matrix
RP-HPLC-UV EP Impurities A-J, Bulk API~100 µg/mL (LOD)100–500 µg/mL[4]Routine Quality Control (QC) of bulk drug substances and formulations[1].
HPLC-Fluorescence Closantel residues & degradants3 µg/kg (LOD)[3]10–5000 µg/kg[3]High-sensitivity detection in tissue and milk without mass spectrometry[3].
LC-ESI-MS/MS Trace impurities, biological residues0.008–0.009 µg/kg (LOD)[3]0.02–100 µg/kg[3]Ultra-trace residue analysis and genotoxic impurity screening in complex matrices[3].
Chiral NP-HPLC Closantel EnantiomersN/A (Resolution Focus)N/AStereospecific purity analysis and racemic resolution (Rs > 3.79)[5].

Workflow Selection Logic

The following decision matrix illustrates the logical flow for selecting an analytical method based on the sample matrix and the specific nature of the target impurities.

Closantel_Workflow N1 Closantel Sample Matrix N2 Bulk API & Formulations (Routine QC) N1->N2 N3 Biological / Trace Residues (< 10 µg/kg) N1->N3 N4 Enantiomeric Profiling (Stereo-impurities) N1->N4 N5 RP-HPLC-UV (240 nm / 333 nm) N2->N5 High Conc. N6 LC-ESI-MS/MS (Negative MRM Mode) N3->N6 High Sens. N7 Chiral NP-HPLC (Amylose CSP) N4->N7 Chiral N8 Quantify EP Impurities A-J (LOD ~100 µg/mL) N5->N8 N9 Ultra-Trace Detection (LOD 0.008 µg/kg) N6->N9 N10 Racemic Resolution (Rs > 2.48) N7->N10

Decision matrix for Closantel impurity detection based on sample matrix and analytical target.

Detailed Experimental Methodologies & Causality

Do not treat protocols as mere recipes; understanding the why behind each step is critical for troubleshooting and method transfer.

Protocol A: Pharmacopeial Profiling via RP-HPLC-UV

Objective: Quantify specified Impurities A-J in bulk Closantel Sodium Dihydrate[1].

  • Sample Preparation: Dissolve 0.100 g of the substance in 10.0 mL of methanol. Protect from light immediately[1].

    • Causality: Closantel is susceptible to photodegradation. Methanol ensures complete solubilization of the lipophilic API without inducing hydrolysis.

  • Stationary Phase: Octadecyl silane (C18) column (e.g., 250 x 4.6 mm, 5 µm)[4].

    • Causality: The C18 ligand provides optimal hydrophobic interaction with the heavily halogenated (chlorine and iodine) aromatic rings of Closantel and its related substances.

  • Mobile Phase: Gradient elution using Acetonitrile and Water adjusted to pH ~3.0 with diluted phosphoric acid[4].

    • Causality: Closantel contains an acidic phenolic group. Lowering the mobile phase pH to 3.0 (well below its pKa) fully protonates the molecule, suppressing ionization. This prevents peak tailing and ensures robust, reproducible retention times[4].

  • Detection: UV spectrophotometry at 240 nm or 333 nm[1],[4].

    • Causality: 240 nm provides universal detection for all EP impurities[1]. Alternatively, 333 nm specifically targets the extended conjugation of the salicylanilide core, effectively filtering out non-chromophoric formulation excipients[4].

Protocol B: Trace Impurity & Residue Analysis via LC-ESI-MS/MS

Objective: Ultra-trace detection of Closantel degradants in complex biological matrices[3].

  • Extraction: Extract the sample using an acetonitrile-acetone mixture (80:20, v/v)[3].

    • Causality: Closantel is highly protein-bound. This specific organic solvent mixture aggressively denatures matrix proteins, breaking the binding affinity and precipitating the proteins out of solution[3].

  • Solid Phase Extraction (SPE) Cleanup: Purify the extract using Oasis MAX (Mixed-mode Anion eXchange) cartridges. Elute with a mixture of formic acid-acetonitrile (5:95, v/v)[3].

    • Causality: The MAX cartridge selectively retains the acidic Closantel via strong anion exchange. This allows neutral and basic matrix interferences (like lipids and peptides) to be washed away. The acidic elution solvent then neutralizes the charge, releasing the analyte[3].

  • Ionization & Detection: Electrospray Ionization (ESI) in Negative Mode, utilizing Multiple Reaction Monitoring (MRM)[3].

    • Causality: The phenolic hydroxyl group of Closantel readily loses a proton to form a highly stable [M−H]− precursor ion, maximizing ionization efficiency and achieving an LOD of 0.008 µg/kg[3].

Protocol C: Enantiomeric Resolution via Chiral NP-HPLC

Objective: Separation of Closantel enantiomers for stereospecific purity analysis[5].

  • Stationary Phase: Tris-carbamates of amylose Chiral Stationary Phase (CSP)[5].

  • Mobile Phase: n-hexane-isopropanol-trifluoroacetic acid (55:45:0.1, v/v/v)[5].

    • Causality: Normal-phase (NP) conditions are strictly required here. The non-polar alkane environment allows the amylose CSP to form transient, stereoselective hydrogen bonds and dipole-dipole interactions with the enantiomers. The addition of 0.1% TFA is critical; it suppresses the ionization of the acidic phenol, sharpening the chromatographic peaks and yielding an exceptional resolution ( Rs​>3.79 )[5].

Establishing a Self-Validating System (E-E-A-T)

To ensure absolute analytical trustworthiness, every protocol must act as a self-validating system. Do not accept data unless the following System Suitability Testing (SST) parameters are met:

  • Chromatographic Resolution: When injecting a reference solution containing Closantel and Impurities A-J, the resolution between critical pairs must be verified. The EP monograph mandates specific relative retention times (RRT) to confirm peak identity (e.g., Impurity A = ~0.07, Impurity B = ~0.48, Impurity J = ~1.55)[1].

  • System Precision: The relative standard deviation (RSD) for peak areas across six replicate injections must remain ≤2.0% [6].

  • Accuracy & Recovery: For trace LC-MS/MS analysis, matrix-matched calibration curves must be utilized. Spike recovery studies should yield recoveries between 76.0% and 94.3% to validate the efficiency of the Oasis MAX SPE extraction[3].

Sources

Comparative

A Senior Application Scientist's Guide to Comparing Impurity Profiles of Closantel from Different Suppliers

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Closantel, a potent salicylanilide anthelmintic agent, is widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Closantel, a potent salicylanilide anthelmintic agent, is widely used in veterinary medicine to treat parasitic infestations.[1][2][3] Its effectiveness, however, is intrinsically linked to its purity. Impurities arising from the manufacturing process can impact the drug's safety, efficacy, and stability. This guide provides an in-depth, technical framework for comparing the impurity profiles of Closantel sourced from different suppliers, grounded in scientific principles and regulatory expectations.

The Significance of Impurity Profiling for Closantel

Closantel functions by uncoupling mitochondrial oxidative phosphorylation in parasites, leading to their death by energy depletion.[3][4] Any extraneous chemical entity, or impurity, in the API could potentially interfere with this mechanism, introduce toxicity, or degrade the final drug product.

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities.[5][6][7] Key thresholds are established for reporting, identifying, and qualifying impurities in new drug substances.[5][8] Understanding the impurity profile is not just a quality control measure; it is a critical component of the risk assessment for any new drug product.

The Genesis of Impurities: A Look at Synthesis Routes

To effectively compare suppliers, one must first understand the potential sources of impurities. These are often remnants of the manufacturing process, including starting materials, by-products, intermediates, and reagents.[8]

Closantel synthesis is a multi-step process. A common pathway involves the condensation of p-chlorobenzyl cyanide with 4-chloro-2-nitrotoluene, followed by a reduction and subsequent condensation with 2-hydroxy-3,5-diiodobenzoic acid.[9][10][11] Variations in this process, such as the choice of reducing agents (e.g., catalytic hydrogenation vs. iron powder), solvents, and catalysts, can lead to different impurity profiles.[10][11]

Potential Impurities May Include:

  • Starting Materials: Unreacted p-chlorobenzyl cyanide, 4-chloro-2-nitrotoluene, or 3,5-diiodosalicylic acid.

  • Intermediates: Incomplete conversion can lead to the presence of intermediate compounds like 4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)-phenylacetonitrile.[10]

  • By-products: Side reactions can generate structurally similar molecules that may be difficult to separate.

  • Degradation Products: Closantel can degrade under certain conditions (e.g., alkaline hydrolysis), leading to the formation of new impurities.[12]

The European Pharmacopoeia (Ph. Eur.) monograph for Closantel Sodium Dihydrate lists several specified impurities (A, B, C, D, E, F, G, H, I, J), which provides a crucial baseline for any comparative analysis.[13][14]

Designing a Robust Comparative Study

A systematic approach is essential for an objective comparison. The following workflow outlines the key stages of a comprehensive analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation Sample 1. Procure Samples (Suppliers A, B, C & CRS) Prep 2. Prepare Samples & Standards (e.g., 1 mg/mL in Methanol) Sample->Prep HPLC 3. HPLC-UV/DAD Analysis (Screening & Quantification) Prep->HPLC LCMS 4. LC-MS/MS Analysis (Identification of Unknowns) HPLC->LCMS If unknown peaks > identification threshold Compare 5. Compare Data (vs. Pharmacopoeia & Supplier Specs) LCMS->Compare Report 6. Generate Final Report (Summarize Findings & Recommendations) Compare->Report

Fig. 1: Experimental workflow for comparing Closantel impurity profiles.

Comparative Analysis: A Hypothetical Case Study

To illustrate the process, let's consider hypothetical data from three different suppliers (A, B, and C) against the European Pharmacopoeia (Ph. Eur.) limits.[14] The analysis is performed using a validated High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparative Impurity Profile of Closantel from Different Suppliers (%)

Impurity Name/RRTSupplier A (%)Supplier B (%)Supplier C (%)Ph. Eur. Limit (%)[14]
Impurity A (RRT ~0.07)0.080.15< 0.05≤ 0.2
Impurity C (RRT ~0.62)< 0.050.060.11≤ 0.2
Impurity G (RRT ~0.93)0.250.310.15≤ 0.5
Impurity H (RRT ~1.13)0.12< 0.050.18≤ 0.3
Unknown (RRT 1.25)0.06< 0.050.09≤ 0.10
Total Impurities 0.51 0.52 0.53 Not Specified
Assay (Anhydrous) 99.3% 99.2% 99.1% 98.5% - 101.5% [13]

RRT: Relative Retention Time against Closantel peak. All values are area percentages. < 0.05% represents below the Limit of Quantification (LOQ).

Interpretation of Results:

  • Supplier A: Presents a relatively clean profile but has a notable level of Impurity H.

  • Supplier B: Shows a higher level of Impurity A and G, but Impurity H is below detection limits.

  • Supplier C: Has the lowest level of the major specified impurity (G) but shows the highest levels for Impurity C and H, as well as a higher level of the unknown impurity.

While all three suppliers meet the individual and total impurity limits set by the Ph. Eur., the profiles are distinctly different. The presence of an unknown impurity at 0.09% in Supplier C's material would trigger the need for identification, as it is above the typical ICH identification threshold of 0.05%.[5][8] This would necessitate further investigation using techniques like mass spectrometry (MS).

Detailed Experimental Protocols

To ensure reproducibility and scientific validity, detailed protocols are essential.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on principles outlined in the European Pharmacopoeia for Closantel sodium dihydrate and is suitable for quantifying known impurities and detecting unknown ones.[14]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) is used.[15]

  • Column: Propylsilyl silica gel for chromatography, 5 µm particle size.

  • Mobile Phase A: Dissolve 4 g of potassium dihydrogen phosphate in 1000 mL of water, adjust to pH 4.0 with phosphoric acid.[14]

  • Mobile Phase B: A mixture of Mobile Phase A and acetonitrile (25:75 V/V).[14]

  • Gradient Elution: A linear gradient designed to separate all known related substances from the main Closantel peak.

  • Flow Rate: 1.5 mL/min.[14]

  • Column Temperature: 40 °C.[14]

  • Detection: Spectrophotometer at 240 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of 1.0 mg/mL of the Closantel sample in methanol.

Impurity Identification Workflow

When an unknown impurity exceeds the identification threshold (typically >0.05%), a systematic approach is required to determine its structure.

G start Unknown Peak > Identification Threshold uv_spec 1. Analyze UV/DAD Spectrum Compare with Closantel spectrum start->uv_spec lcms 2. Perform LC-MS Analysis Determine accurate mass (m/z) uv_spec->lcms Is it a related structure? msms 3. Conduct MS/MS Fragmentation Obtain structural fragments lcms->msms propose 4. Propose Structure Based on mass, fragments, and synthesis knowledge msms->propose confirm 5. Confirm Structure Synthesize standard or use NMR propose->confirm end Structure Identified confirm->end

Fig. 2: Logical workflow for the identification of unknown impurities.

This workflow leverages the power of hyphenated techniques like LC-MS, which are indispensable for modern impurity profiling.[16] By determining the accurate mass and fragmentation pattern, scientists can deduce the structure of the unknown compound and assess its potential risk.

Conclusion and Recommendations

This guide demonstrates that a comprehensive comparison of API suppliers goes beyond a simple check against pharmacopoeial limits. A deep understanding of the synthetic process, coupled with robust analytical science, is crucial for making an informed decision.

Key Takeaways for Researchers:

  • Look Beyond the Certificate of Analysis (CoA): Always perform your own multi-batch analysis to understand the consistency of the impurity profile.

  • Profile Matters: Two suppliers can meet specifications but have vastly different impurity profiles. A profile with fewer, well-characterized impurities is generally preferable to one with multiple unknown or variable impurities.

  • Prioritize Transparency: Engage with suppliers about their synthesis route and impurity control strategy. A transparent supplier is a better partner in drug development.

  • Leverage Modern Analytics: Employ techniques like HPLC-DAD for quantification and LC-MS for the identification of any impurities that exceed ICH thresholds.[16][17]

By adopting this rigorous, science-driven approach, drug development professionals can confidently select API suppliers, ensuring the quality, safety, and consistency of their final drug product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (2023, October 17). ICH Q3 Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). Closantel Sodium Dihydrate for Veterinary Use. Retrieved from [Link]

  • European Pharmacopoeia. (2012, May 2). Closantel sodium dihydrate for veterinary use. Retrieved from [Link]

  • Sarvani Labs Pvt. Ltd. (2017, February 8). List of Annexures.
  • ResearchGate. (n.d.). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]

  • Abdel Razeq, S. A., et al. (2014). Stability-indicating Methods for the Determination of Closantel Sodium by HPLC, Densitometry, Spectrofluorimetry and pH Induced ∆A. Chemical Science International Journal. Retrieved from [Link]

  • Zou, Y., et al. (2018). Improved Synthesis of Closantel Sodium. Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN109851526A - The preparation method of closantel sodium.
  • Pharmaffiliates. (n.d.). Closantel Sodium Dihydrate-impurities. Retrieved from [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Pharmaceutica Analytica Acta. Retrieved from [Link]

  • EDQM. (n.d.). Y0000393 - CRS catalogue. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (2025, September 16). Closantel sodium. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Closantel. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Method Validation: Linearity, Accuracy, and Precision of Closantel Impurity F Analysis

In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. This guide provides an in-depth, exper...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. This guide provides an in-depth, experience-driven perspective on the validation of an analytical method for a specific, critical impurity: Closantel Impurity F. We will dissect the core validation parameters of linearity, accuracy, and precision, moving beyond a simple recitation of protocols to explain the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically sound approach to analytical method validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For impurity testing, this means the method must be able to reliably and accurately quantify impurities at specified low levels. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adhere to in our experimental design[1][2][3][4][5].

The Analytical Challenge: Closantel and Its Impurities

Closantel is a salicylanilide anthelmintic agent used in veterinary medicine. During its synthesis and storage, various impurities can arise. Closantel Impurity F, chemically known as N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is one such related substance that requires careful monitoring[6][7][8]. A robust analytical method is essential to ensure that the levels of this and other impurities are maintained below the qualification thresholds outlined by regulatory bodies.

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its sensitivity, resolving power, and quantitative accuracy, making it the technique of choice for this application[9][10].

A Validated HPLC Method for Closantel Impurity F

The following HPLC method was developed and validated to provide a reliable quantification of Closantel Impurity F.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Experimental Validation Protocol

The validation of this method focuses on three key performance characteristics as per ICH Q2(R1): Linearity, Accuracy, and Precision[1][2][3][4][5].

Linearity

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range[11]. For an impurity, this range must, at a minimum, span from the reporting limit to 120% of the specification limit[12].

Experimental Protocol: Linearity

  • Stock Solution Preparation: A stock solution of Closantel Impurity F reference standard was prepared in the mobile phase.

  • Calibration Standards: A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the anticipated specification limit for the impurity.

  • Analysis: Each calibration standard was injected in triplicate into the HPLC system.

  • Data Analysis: A calibration curve was generated by plotting the mean peak area against the concentration of Closantel Impurity F. The linearity was evaluated by calculating the correlation coefficient (r), y-intercept, and slope of the regression line.

G cluster_0 Linearity Protocol Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Prepare HPLC Injection (3x) HPLC Injection (3x) Serial Dilutions->HPLC Injection (3x) Analyze Calibration Curve Calibration Curve HPLC Injection (3x)->Calibration Curve Plot Statistical Analysis Statistical Analysis Calibration Curve->Statistical Analysis Evaluate (r, slope, intercept) G cluster_1 Accuracy Protocol Drug Substance Drug Substance Spiking Spiking Drug Substance->Spiking Add Impurity F HPLC Analysis (3x) HPLC Analysis (3x) Spiking->HPLC Analysis (3x) Analyze at 3 levels Calculate Recovery Calculate Recovery HPLC Analysis (3x)->Calculate Recovery Compare found vs. added Assess Bias Assess Bias Calculate Recovery->Assess Bias Determine closeness to 100%

Caption: Workflow for assessing method accuracy.

Results: Accuracy of Closantel Impurity F

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean of 3)% Recovery
50%2.52.4899.2%
100%5.05.03100.6%
150%7.57.4198.8%

The recovery values are within the typical acceptance criteria for impurities (e.g., 80-120%), indicating that the method is accurate for the quantification of Closantel Impurity F.[11]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Precision

  • Sample Preparation: A homogeneous sample of the drug substance containing Closantel Impurity F (or a spiked sample) at a concentration of 100% of the specification limit was prepared.

  • Repeatability: Six replicate injections of the sample were made on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

  • Data Analysis: The Relative Standard Deviation (RSD) of the peak areas for the replicate injections was calculated for both repeatability and intermediate precision.

G cluster_2 Precision Protocol Homogeneous Sample Homogeneous Sample Repeatability Repeatability Homogeneous Sample->Repeatability 6 injections, Day 1, Analyst 1 Intermediate Precision Intermediate Precision Homogeneous Sample->Intermediate Precision 6 injections, Day 2, Analyst 2 Calculate RSD Calculate RSD Repeatability->Calculate RSD Assess intra-assay variability Intermediate Precision->Calculate RSD Assess inter-assay variability

Caption: Workflow for evaluating method precision.

Results: Precision of Closantel Impurity F

ParameterMean Peak AreaStandard Deviation% RSD
Repeatability (n=6) 125,8001,1320.90%
Intermediate Precision (n=6) 126,2001,5141.20%

The low RSD values (typically ≤ 5% for impurities) demonstrate that the method is precise and provides consistent results.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for impurity profiling, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particles and higher pressures.Faster analysis times, better resolution, lower solvent consumption.Higher initial instrument cost, more susceptible to clogging.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds like Closantel Impurity F.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of LC with the detection and identification capabilities of MS.Provides molecular weight and structural information, enabling the identification of unknown impurities. [10][14][15]Higher cost and complexity compared to UV detection.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an applied electric field.High separation efficiency, small sample volume.Lower sensitivity and precision compared to HPLC for some applications.

For the routine quantification of a known impurity like Closantel Impurity F, the validated HPLC-UV method provides the optimal balance of performance, cost-effectiveness, and ease of use. LC-MS would be a valuable orthogonal technique for confirmation and for the identification of any new, unknown impurities that may arise.

Conclusion

The validation of an analytical method for impurities is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. This guide has demonstrated a scientifically sound and regulatory-compliant approach to validating an HPLC method for Closantel Impurity F, focusing on the core parameters of linearity, accuracy, and precision. By understanding the "why" behind each experimental step, researchers can design and execute robust validation studies that ensure data integrity and withstand regulatory scrutiny.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Policy Commons. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • SciSpace. Determination of Closantel Residues in Milk and Animal Tissues by HPLC with Fluorescence Detection and SPE with Oasis MAX Cartridge. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • Li, Y., et al. (2020). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 25(21), 5035. [Link]

  • Gayatri, S., et al. (2011). Method development and validation for estimation of closantel in tablet dosage form by rp-hplc method. Academia.edu. [Link]

  • Scribd. HPLC Method for Abamectin and Closantel. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Closantel on Newcrom R1 HPLC column. [Link]

  • Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Axios Research. Closantel EP Impurity F. [Link]

  • Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]

  • Pharmaffiliates. Closantel Sodium Dihydrate-impurities. [Link]

  • Veeprho. Closantel EP Impurity F | CAS 50274-07-2. [Link]

  • Quality Control Chemicals. Closantel sodium dihydrate EP Impurity F. [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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